molecular formula C17H19N3O3 B562603 Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate CAS No. 1076198-10-1

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate

Cat. No.: B562603
CAS No.: 1076198-10-1
M. Wt: 313.357
InChI Key: MINGRBTUTYVZIR-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate, also known as Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate, is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (5Z)-5-hydroxyimino-3,5-dipyridin-3-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-23-17(21)10-15(13-5-3-7-18-11-13)9-16(20-22)14-6-4-8-19-12-14/h3-8,11-12,15,22H,2,9-10H2,1H3/b20-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINGRBTUTYVZIR-SILNSSARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=NO)C1=CN=CC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(C/C(=N/O)/C1=CN=CC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661964
Record name Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-10-1
Record name Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate CAS 1076198-10-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (CAS 1076198-10-1), structured for researchers and drug development professionals.

CAS Registry Number: 1076198-10-1 IUPAC Name: Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate Role: Pharmaceutical Impurity Standard (Risedronate Sodium)[1]

Executive Summary

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (CAS 1076198-10-1) is a critical process-related impurity standard utilized in the quality control and development of Risedronate Sodium , a third-generation bisphosphonate used for the treatment of osteoporosis and Paget’s disease.[1]

Chemically, it is the oxime derivative of the intermediate ketone formed during the side-reactions of the Risedronate precursor synthesis.[1] Its presence indicates specific deviations in the alkylation or condensation steps involving 3-pyridylacetic acid derivatives.[1] Accurate characterization of this compound is essential for establishing the purity profile of the Active Pharmaceutical Ingredient (API) in compliance with ICH Q3A/Q3B guidelines.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Structural Analysis

The molecule features a pentanoate backbone substituted with two 3-pyridyl rings at the C3 and C5 positions.[1] The "Oxamino" designation refers to a hydroxyimino (=N-OH) functional group at the C5 position, making it an oxime of the corresponding ketone.[1]

PropertyData
Common Name Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate
Systematic Name Ethyl 5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate
Molecular Formula C₁₇H₁₉N₃O₃
Molecular Weight 313.35 g/mol
Physical State Light Yellow Solid
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water
pKa (Calculated) ~5.2 (Pyridine N), ~11.0 (Oxime OH)
LogP ~1.6 - 2.0 (estimated)
Stability Profile
  • Thermal Stability: The oxime linkage confers reasonable stability, but the compound may undergo Beckmann rearrangement or hydrolysis under strongly acidic conditions at elevated temperatures.[1]

  • Light Sensitivity: Pyridine derivatives can be photosensitive; storage in amber vials is mandatory.[1]

  • Hygroscopicity: Low to moderate.[1]

Synthesis & Formation Mechanism[8][9][10]

The formation of CAS 1076198-10-1 is causally linked to the reactivity of Ethyl 3-pyridylacetate , a key starting material for Risedronate.[1]

Mechanistic Pathway

The synthesis of the impurity standard typically follows a controlled pathway that mimics the process side-reaction, followed by an oximation step to stabilize the ketone for analysis.[1]

  • Precursor Formation (Michael Addition): The core carbon skeleton is formed via a Michael addition between Ethyl 3-pyridylacetate (nucleophile) and 1-(3-pyridyl)-2-propen-1-one (vinyl ketone electrophile).[1] This yields the ketone intermediate: Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (CAS 200571-38-6).[1][2]

  • Oximation: The ketone is reacted with Hydroxylamine hydrochloride (NH₂OH[1]·HCl) in the presence of a base (e.g., Sodium Acetate) to yield the target oxime (CAS 1076198-10-1).[1]

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow from starting materials to the final impurity standard.

SynthesisPathway SM1 Ethyl 3-pyridylacetate (Nucleophile) Intermediate Ketone Intermediate (CAS 200571-38-6) SM1->Intermediate Michael Addition (Base Catalyzed) SM2 1-(3-pyridyl)vinyl ketone (Electrophile) SM2->Intermediate Michael Addition (Base Catalyzed) Product Target Oxime (CAS 1076198-10-1) Intermediate->Product Condensation Reagent Hydroxylamine (NH2OH) Reagent->Product Reagent

Caption: Synthesis pathway showing the Michael addition formation of the ketone backbone followed by oximation.

Analytical Characterization Protocols

To validate the identity and purity of CAS 1076198-10-1, a multi-modal approach is required.

HPLC Method (Reverse Phase)

This method separates the oxime from the ketone precursor and the Risedronate API.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 262 nm (characteristic pyridine absorption).[1]

  • Retention Logic: The oxime is more polar than the ketone precursor but less polar than the bisphosphonate API, typically eluting in the mid-range of the chromatogram.

Mass Spectrometry (LC-MS)[1]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Key Ions:

    • [M+H]⁺: m/z 314.15

    • [M+Na]⁺: m/z 336.13

  • Fragmentation: Loss of the ethyl group (-28 Da) and cleavage of the pyridine rings are common fragmentation pathways.[1]

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 11.2 ppm (s, 1H): N-OH (Oxime hydroxyl, broad singlet).[1]

  • δ 8.4 - 8.6 ppm (m, 4H): Pyridine α-protons.[1]

  • δ 3.9 ppm (q, 2H): Ethyl ester -O-CH ₂-.[1]

  • δ 3.4 ppm (m, 1H): Methine proton at C3 (-CH -Py).[1]

  • δ 2.8 - 3.1 ppm (m, 4H): Methylene protons at C2 and C4.[1]

Applications in Drug Development[1][4][11]

Impurity Fate Mapping

In the manufacturing of Risedronate, this compound serves as a marker for the "Michael Addition" side reaction pathway. Its presence suggests:

  • Excess Base: Promoting the deprotonation of ethyl 3-pyridylacetate.[1]

  • Thermal Stress: High temperatures favoring condensation over the desired phosphorylation.[1]

Analytical Standard Usage
  • System Suitability: Used to calculate resolution factors in the API purity method.[1]

  • Spiking Studies: Added to API samples to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the validation of the regulatory method.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • GHS Signal Word: Warning.[1][3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[1]

    • P280: Wear protective gloves/eye protection.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the ester/oxime.

References

  • Santa Cruz Biotechnology. Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate Product Data. Retrieved from

  • European Pharmacopoeia (Ph.[1][4][5] Eur.). Risedronate Sodium Monograph: Impurity Profiling. (General reference for Risedronate impurities).

  • Pharmaffiliates. Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate Structure and CAS. Retrieved from

  • PubChem. Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (Precursor). Retrieved from

  • MyBioSource. Biochemical Properties of CAS 1076198-10-1. Retrieved from

Sources

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph for pharmaceutical scientists, focusing on the characterization, detection, and control of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate , a critical process-related impurity in the synthesis of bisphosphonate therapeutics (specifically Risedronate).

Context: Critical Process Impurity & Intermediate Analysis in Bisphosphonate Synthesis Document Type: Technical Whitepaper Author Persona: Senior Application Scientist (CMC & Analytical Development)

Executive Summary & Molecular Identity

In the high-stakes environment of bisphosphonate API manufacturing—specifically for Risedronate Sodium —controlling pyridine-based impurities is paramount for regulatory compliance (ICH Q3A/B).

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (CAS: 1076198-10-1) represents a complex "dimeric" impurity. Its formation typically results from the aberrant condensation of two 3-pyridylacetate moieties during the esterification or chain-elongation phases, often stabilized by a hydroxyimino (oxime) functionality.

For the analytical scientist, this molecule presents a unique challenge: it is significantly more lipophilic than the highly polar, ionic bisphosphonate API, requiring specific orthogonal chromatographic conditions for detection.

Physicochemical Profile[1][2][3][4][5][6]
PropertyData SpecificationNotes
Chemical Name Ethyl 5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoateIUPAC / CAS Preferred
Common Name Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoateTrade / Industry Standard
CAS Number 1076198-10-1 Primary Identifier
Molecular Formula C₁₇H₁₉N₃O₃ Confirmed Oxime Structure
Molecular Weight 313.35 g/mol Monoisotopic Mass: 313.14
Functional Groups Pyridine (x2), Ethyl Ester, Oxime (Hydroxyimino)Amphoteric nature
Solubility DMSO, Methanol, ChloroformLow solubility in water compared to API
pKa (Calc) ~4.5 (Pyridine N), ~11 (Oxime OH)Dual ionization potential

Structural Logic & Formation Mechanism

To control an impurity, one must understand its origin. This molecule is not a random degradation product; it is a process-related impurity stemming from the reactivity of the 3-pyridylacetic acid starting material.

The "Dimerization" Pathway

In the synthesis of Risedronate, 3-pyridylacetic acid is the primary building block. Under aggressive acylation or condensation conditions intended to activate the carboxyl group, a side reaction can occur where:

  • Two equivalents of the pyridine backbone condense.

  • The resulting ketone (5-oxo intermediate) undergoes oximation (reaction with nitrogen species) or tautomerization to form the stable 5-oxamino derivative.

This impurity acts as a "chain terminator" and a sink for the expensive pyridine starting material.

Pathway Visualization (DOT)

The following diagram illustrates the divergence of the impurity pathway from the main Risedronate synthesis workflow.

Risedronate_Impurity_Pathway Start 3-Pyridylacetic Acid (Starting Material) Activation Acid Activation (Acyl Chloride/Esterification) Start->Activation Bisphosphonation PCl3 / H3PO3 Bisphosphonation Activation->Bisphosphonation Primary Pathway Condensation Aberrant Self-Condensation (Dimerization) Activation->Condensation Side Reaction Risedronate Risedronate Sodium (Target API) Bisphosphonation->Risedronate OxoIntermediate Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate (Ketone Intermediate) Condensation->OxoIntermediate OximeStep Oximation / Tautomerization OxoIntermediate->OximeStep Impurity Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (Target Impurity) OximeStep->Impurity

Figure 1: Divergent synthesis pathway showing the formation of the 5-Oxamino impurity from the 3-pyridylacetate backbone.

Analytical Methodology: Detection & Quantification

Unlike the target Risedronate molecule, which requires Ion-Pair Chromatography (IPC) or Anion Exchange due to its high polarity (bisphosphonate groups), the Ethyl 5-Oxamino impurity is an ester. It retains significant hydrophobic character.

Critical Insight: Do not rely solely on the standard Risedronate release method (often an EDTA-based mobile phase) to quantify this impurity. It may elute in the void volume or wash out with the solvent front. A dedicated Reverse Phase (RP-HPLC) method is required.

Recommended Protocol: Orthogonal RP-HPLC

This protocol is designed to separate the lipophilic "Oxamino" impurity from the polar API and the "Oxo" intermediate.

Reagents:

  • Mobile Phase A: 10mM Ammonium Acetate, pH 6.5 (Volatile, MS-compatible).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Workflow Steps:

  • Sample Preparation:

    • Dissolve 10 mg of API (or crude reaction mixture) in 10 mL of Water:ACN (50:50) .

    • Note: The impurity is soluble in organic solvents; pure water extraction will fail to recover it.

    • Filter through 0.22 µm PTFE filter.

  • Gradient Elution Profile:

    • T=0 min: 95% A / 5% B (Retain polar API).

    • T=5 min: 95% A / 5% B.

    • T=20 min: 20% A / 80% B (Elute hydrophobic esters/oximes).

    • T=25 min: 20% A / 80% B (Wash).

    • T=26 min: 95% A / 5% B (Re-equilibrate).

  • Detection:

    • UV: 262 nm (Characteristic Pyridine absorbance).

    • MS (Optional): ESI Positive Mode. Look for

      
      .
      
Data Interpretation[4]
  • Risedronate (API): Elutes early (Void - 2 min) due to high polarity.

  • 3-Pyridylacetic acid: Elutes ~3-5 min.

  • Ethyl 5-Oxamino Impurity: Elutes late (~15-18 min) due to the ethyl ester and dual pyridine rings increasing hydrophobicity.

Synthesis Validation & Reference Standard Generation

For labs requiring a reference standard of this impurity for validation (spiking studies), custom synthesis is often necessary if commercial stock is unavailable.

Synthesizing the Standard (Conceptual Route):

  • Starting Material: Ethyl 3-pyridylacetate.

  • Reaction: Claisen condensation using a mild base (NaOEt) to form the beta-keto ester.

  • Coupling: Reaction with a second equivalent of activated pyridine derivative.

  • Derivatization: Treatment with Hydroxylamine HCl (

    
    ) in ethanol/pyridine buffer to convert the 5-oxo group to the 5-oxamino (oxime).
    
  • Purification: Flash chromatography (DCM:MeOH gradient).

References

  • Santa Cruz Biotechnology. Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate Product Data. Retrieved from

  • MyBioSource. Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate Biochemical Properties. Retrieved from [1]

  • Pharmaffiliates. Ethyl (5Z)-5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate Structure & CAS. Retrieved from

  • National Center for Biotechnology Information (PubChem). Risedronate & Related Pyridine Impurities. Retrieved from

Sources

The Oxamino vs. Hydroxyimino Pentanoate Core: A Comparative Analysis for Strategic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing pharmacological profiles. Pentanoate derivatives, serving as versatile backbones, can be functionalized in myriad ways to modulate their biological activity and pharmacokinetic properties. Among the most impactful modifications is the introduction of nitrogen-oxygen functionalities at the carbon framework. This guide provides a detailed comparative analysis of two closely related yet functionally distinct classes of derivatives: oxamino pentanoates (bearing a C=N-OR group) and hydroxyimino pentanoates (bearing a C=N-OH group, i.e., oximes). We will dissect their fundamental differences in structure, synthesis, reactivity, and biological implications, offering field-proven insights to guide rational drug design and development.

Introduction: The C=N-O Moiety in Medicinal Chemistry

The oxime (C=N-OH) is a versatile and valuable functional group in synthetic chemistry, formed from the condensation of a carbonyl compound with hydroxylamine.[1] Its derivatives, where the oxime proton is replaced by an alkyl or aryl group (C=N-OR), are broadly termed oxime ethers or, in the context of this guide, oxamino derivatives. While structurally similar, the seemingly minor difference between a hydroxyl proton and an organic substituent imparts a profound divergence in physicochemical properties, chemical reactivity, and, consequently, biological function. These moieties are not merely synthetic intermediates but are frequently integral components of pharmacophores, contributing to target binding, modulating metabolic stability, and influencing solubility.[2][3] Understanding the distinct characteristics of hydroxyimino and oxamino pentanoates is therefore critical for researchers aiming to fine-tune molecular properties for therapeutic advantage.

Structural and Physicochemical Differentiation

The primary distinction lies in the substituent on the oxygen atom of the C=N bond. This single difference creates a cascade of structural and physicochemical consequences.

Core Structure and Stereoisomerism

The hydroxyimino group (oxime) features a hydroxyl moiety, making it a hydrogen bond donor and acceptor. The oxamino group (oxime ether) replaces this acidic proton with a non-ionizable organic group (R), eliminating its hydrogen bond donating capability.

A critical consequence of the C=N double bond is the potential for stereoisomerism. Both derivative classes can exist as E (entgegen) and Z (zusammen) isomers. However, the energetic barrier to interconversion and the stability of these isomers can be influenced by the O-substituent. For hydroxyimino derivatives, intramolecular hydrogen bonding can stabilize certain conformations.[4] The unambiguous identification of these isomers is crucial as they can exhibit significantly different biological activities.

Figure 1: Core structural comparison of the two derivative classes.

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these derivatives and their potential isomers.[5]

  • ¹H NMR: The most telling signal for a hydroxyimino group is the oxime proton (-N-OH), which typically appears as a broad singlet at a characteristic downfield chemical shift (δ ~10-12 ppm), and its position can be solvent-dependent. This signal is absent in oxamino derivatives. Protons alpha to the C=N bond will show different chemical shifts for E and Z isomers due to the anisotropic effect of the C=N bond.[5]

  • ¹³C NMR: The carbon of the C=N bond resonates at approximately 150-160 ppm. Subtle differences in the chemical shifts of the C=N carbon and adjacent carbons can help differentiate between E and Z isomers.[5]

Table 1: Comparative Spectroscopic Data for Isomeric Ethyl 2-(hydroxyimino)pentanoate

NucleusIsomerTypical Chemical Shift (δ, ppm)Key Differentiating Feature
¹H Z-isomer~6.8 (α-H to C=N)Significant upfield shift of the α-proton due to shielding.[5]
E-isomer~7.5 (α-H to C=N)Deshielded α-proton relative to the Z-isomer.[5]
Both~10.5 (-N-OH)Diagnostic proton signal, absent in oxamino derivatives.[5]
¹³C Z-isomer~158 (C=N)The C=N carbon may be slightly deshielded.[5]
E-isomer~155 (C=N)Slightly shielded relative to the Z-isomer.[5]
Physicochemical Properties

The conversion of a hydroxyimino to an oxamino group is a common strategy in medicinal chemistry to modulate physicochemical properties.[6][7]

  • Acidity (pKa): The hydroxyimino group is weakly acidic (pKa ≈ 10-12), allowing it to be deprotonated under basic conditions. The oxamino group is non-ionizable. This difference is critical for how the molecule interacts with physiological environments and targets.

  • Lipophilicity (LogP): Replacing the polar -OH group with a lipophilic alkyl or aryl group (-OR) generally increases the LogP value. This can enhance membrane permeability but may also increase non-specific binding or decrease aqueous solubility.

  • Solubility: The hydrogen bonding capability of the hydroxyimino group often imparts greater aqueous solubility compared to its corresponding oxamino derivatives, especially those with larger alkyl groups.

  • Metabolic Stability: The oxime -OH can be a site for Phase II metabolism (e.g., glucuronidation). Masking it as an oxamino ether can block this metabolic pathway, often increasing the compound's half-life.

Synthetic Methodologies and Mechanistic Considerations

The synthesis of these derivatives typically starts from a common precursor, a β-keto pentanoate, highlighting their synthetic relationship.

Figure 2: General synthetic workflow from a common precursor.

Synthesis of Hydroxyimino Pentanoate Derivatives

The most direct route is the condensation of a 2-oxopentanoate with hydroxylamine hydrochloride.[8]

  • Causality: The reaction is typically performed in a buffered solution (e.g., using sodium acetate) or a slightly acidic medium. This is because the free hydroxylamine base is required for nucleophilic attack on the ketone, but the reaction is also acid-catalyzed.[9] Extreme pH values are avoided; very low pH protonates the hydroxylamine, reducing its nucleophilicity, while high pH can lead to side reactions.

Synthesis of Oxamino Pentanoate Derivatives

These are most commonly prepared by the O-alkylation of a pre-formed hydroxyimino derivative.[10]

  • Causality: A base (e.g., potassium carbonate, sodium hydride) is required to deprotonate the acidic oxime proton, forming a more nucleophilic oximate anion. This anion then displaces a leaving group from an alkylating agent (e.g., alkyl halide, mesylate). The choice of a relatively weak base like K₂CO₃ is often sufficient and avoids potential side reactions associated with stronger bases.

Reactivity and Applications in Drug Development

The N-O bond is the reactive center of this functional group, and its behavior is modulated by the O-substituent.

N-O Bond Reactivity

The N-O bond in oximes and their ethers is relatively weak (average energy ~57 kcal/mol) and susceptible to cleavage under various conditions, including transition-metal catalysis or radical-mediated processes.[11][12] This reactivity can be harnessed for further synthetic transformations to create complex nitrogen-containing heterocycles.[12] However, in a drug development context, this potential instability must be carefully considered. The stability of the N-O bond is generally higher in oxamino derivatives compared to O-acyl oximes, which are designed for facile N-O bond fragmentation to generate radicals.[11]

Role in Bioconjugation and Dynamic Chemistry

Oxime ligation, the formation of the C=N-O bond, is a cornerstone of "click chemistry." It is a bio-orthogonal reaction that proceeds under mild, often aqueous conditions, making it ideal for conjugating molecules to proteins or other biomacromolecules.[9][13] The resulting oxime linkage is generally stable at physiological pH.[9] Furthermore, the reversible nature of oxime formation can be exploited in the design of dynamic covalent materials and hydrogels for drug delivery, where the linkage can be exchanged or cleaved under specific stimuli.[13]

Biological Activity and Bioisosterism

Both hydroxyimino and oxamino groups are found in a wide array of biologically active molecules, including anticancer, antibacterial, and antifungal agents.[2][3][14]

  • Hydroxyimino Derivatives: Have shown significant potential as anticancer agents. For instance, certain hydroxyimino steroids demonstrated potent activity against breast cancer cell lines, with the introduction of the oxime group enhancing bioactivity compared to the parent carbonyl compound.[2]

  • Oxamino Derivatives: The oxamino group often serves as a bioisosteric replacement for other functionalities, such as esters or amides. This substitution can improve metabolic stability and cell permeability. The choice of the 'R' group in the C=N-OR moiety allows for fine-tuning of steric and electronic properties to optimize target engagement.[6][7]

Experimental Protocols

The following protocols provide a self-validating system for the synthesis and characterization of these derivatives, grounded in established chemical principles.

Protocol 1: Synthesis of Ethyl 2-(hydroxyimino)pentanoate

This protocol is adapted from standard oximation procedures.[8]

  • Dissolution: In a 250 mL round-bottom flask, dissolve ethyl 2-oxopentanoate (14.4 g, 0.1 mol) in 100 mL of ethanol.

  • Reagent Preparation: In a separate beaker, dissolve hydroxylamine hydrochloride (8.34 g, 0.12 mol) and sodium acetate trihydrate (16.3 g, 0.12 mol) in 50 mL of deionized water.

  • Reaction: Add the aqueous hydroxylamine solution to the stirred solution of the ketoester at room temperature.

  • Monitoring: Stir the mixture for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting ketoester.

  • Workup: Once the reaction is complete, reduce the volume of the solvent in vacuo. Add 100 mL of water and extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure hydroxyimino derivative.

  • Characterization: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy, looking for the characteristic -N-OH proton signal around 10-11 ppm.

Protocol 2: Synthesis of Ethyl 2-(methoxyimino)pentanoate (O-Alkylation)

This protocol details the conversion of the hydroxyimino product from Protocol 1 to an oxamino derivative.[10]

  • Setup: To a solution of ethyl 2-(hydroxyimino)pentanoate (7.95 g, 0.05 mol) in 100 mL of dry acetone in a 250 mL round-bottom flask, add anhydrous potassium carbonate (10.4 g, 0.075 mol).

  • Addition of Alkylating Agent: Add methyl iodide (9.9 g, 0.07 mol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and stir for 8-12 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Further purification can be achieved by vacuum distillation or column chromatography.

  • Characterization: Confirm the structure using ¹H NMR. The absence of the -N-OH signal and the appearance of a new methoxy (-OCH₃) singlet at approximately 3.9-4.1 ppm confirms the successful O-methylation.

Conclusion and Future Outlook

The choice between incorporating a hydroxyimino or an oxamino pentanoate derivative into a lead compound is a strategic decision with significant downstream consequences. The hydroxyimino group offers hydrogen bonding capabilities and a potential metabolic handle, while the oxamino moiety provides a tool to enhance metabolic stability and systematically probe structure-activity relationships by varying the O-substituent. A thorough understanding of their distinct structural, synthetic, and reactive profiles empowers drug development professionals to make informed choices, accelerating the journey from hit identification to a viable clinical candidate. As synthetic methodologies become more sophisticated, the precise and strategic application of these versatile functional groups will continue to be a cornerstone of modern medicinal chemistry.

References

  • Reactivity of oximes for diverse methodologies and synthetic applications.Nature Reviews Chemistry. [URL: https://www.
  • Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis.BenchChem. [URL: https://www.benchchem.
  • Vibrational Features of Oxyamines: A Comparative Study of N,N‐Diethylhydroxylamine and N,N‐Diethylacetyloxyamine.Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202102123]
  • Application Notes and Protocols: 2-Cyano-2-(hydroxyimino)acetamide in the Synthesis of Dye Intermediates.BenchChem. [URL: https://www.benchchem.
  • NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/236003209_NMR_Spectra_of_Hydroxylamines_Oximes_and_Hydroxamic_Acids]
  • Synthesis and biological in vitro evaluation of the effect of hydroxyimino steroidal derivatives on breast cancer cells.Steroids. [URL: https://pubmed.ncbi.nlm.nih.gov/33383064/]
  • Applications of oxetanes in drug discovery and medicinal chemistry.European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/37866380/]
  • Applications of oxetanes in drug discovery and medicinal chemistry.PMC - National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629080/]
  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.Organic Preparations and Procedures International. [URL: https://www.tandfonline.com/doi/abs/10.1080/00304949909355883]
  • Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide.BenchChem. [URL: https://www.benchchem.
  • Synthesis of 5-(6-hydroxy-7H-purine-8-ylthio)- 2-(N-hydroxyformamido)pentanoic acid.ResearchGate. [URL: https://www.researchgate.net/publication/244493390_Synthesis_of_5-6-hydroxy-7H-purine-8-ylthio-2-N-hydroxyformamidopentanoic_acid]
  • Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars.Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/py/c4py01235a]
  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/py/c6py00523h]
  • Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review.Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/biological-scope-of-amino-acids-and-its-derivatives-in-medical-fields-and-biochemistry-a-review-2161-0444-1000494.pdf]
  • Oxetanes in Drug Discovery Campaigns.Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10239088/]
  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL.Acta Poloniae Pharmaceutica. [URL: https://www.ptfarm.pl/pub/File/Acta_Poloniae/2011/2/155.pdf]
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-O/hydroxylamines.shtm]
  • Applications of 5-Azidopentanoic Acid in Drug Discovery: Application Notes and Protocols.BenchChem. [URL: https://www.benchchem.
  • Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide.Advanced Pharmaceutical Bulletin. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6378128/]
  • Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21755395/]
  • Biological Activities of Amino Acid Derivatives and their Complexes a Review.ResearchGate. [URL: https://www.researchgate.
  • Describe the differences between oximes and imines.TutorChase. [URL: https://www.tutorchase.com/answers/a-level/chemistry/describe-the-differences-between-oximes-and-imines]
  • Vibrational Features of Oxyamines: A Comparative Study of N,N-Diethylhydroxylamine and N,N-Diethylacetyloxyamine.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34558110/]
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Recent-Advances-in-N-O-Bond-Cleavage-of-Oximes-and-Wang-Fan/020223930e3802e3428938165798031d68378619]

Sources

Introduction: The Prominence of Pyridine-Based Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Medicinal Chemistry of Di-pyridyl and Diarylpentanoid Scaffolds

A Foreword on the 3,5-di(3-pyridyl)pentanoate Scaffold: A comprehensive review of the current scientific literature reveals that the specific 3,5-di(3-pyridyl)pentanoate scaffold is not extensively documented. This suggests that it represents a novel area for chemical exploration. This guide, therefore, aims to provide a robust foundation for researchers and drug development professionals by focusing on structurally related and well-characterized scaffolds, namely di-pyridyl compounds and diarylpentanoids. The principles, synthetic strategies, and biological activities discussed herein are intended to serve as a predictive and practical framework for the design and investigation of novel molecules such as 3,5-di(3-pyridyl)pentanoates.

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to engage in various non-covalent interactions contribute to its frequent appearance in clinically successful drugs.[3][4] Molecules incorporating two pyridine rings, or more broadly, two aromatic systems (diaryl compounds), connected by a flexible or rigid linker, offer a modular approach to drug design. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Diarylpentanoids, a class of compounds characterized by two aromatic rings linked by a five-carbon chain, have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5] The replacement of phenyl rings with pyridyl moieties introduces nitrogen atoms, which can significantly alter a molecule's solubility, metabolic stability, and target engagement through specific hydrogen bonding. This guide will delve into the synthetic methodologies used to construct these valuable scaffolds and explore their diverse applications in medicinal chemistry.

Synthetic Strategies for Di-pyridyl and Diaryl Scaffolds

The construction of molecules containing two pyridine or aryl groups linked by a pentanoid or similar chain can be approached through several convergent synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common approach involves the condensation of pyridyl or aryl aldehydes with a central ketone or dicarbonyl compound, followed by reduction or further modification. The Hantzsch pyridine synthesis, for example, offers a classic one-pot method for creating substituted pyridine rings.[3] For linking pre-existing rings, modern cross-coupling reactions are indispensable.

Below is a generalized workflow for the synthesis of a 1,5-diarylpentanoid, a close structural relative of the target scaffold.

G cluster_0 Building Block Preparation cluster_1 Core Scaffold Formation cluster_2 Modification & Final Product A Aryl Aldehyde (e.g., 3-Pyridinecarboxaldehyde) C Base-catalyzed Aldol Condensation A->C B Acetone or other C3-ketone B->C D 1,5-Diaryl-1,4-pentadien-3-one (Chalcone-like intermediate) C->D Forms α,β-unsaturated ketone E Catalytic Hydrogenation (e.g., H2/Pd-C) D->E F 1,5-Diarylpentan-3-one E->F Reduces C=C bonds G Further Reduction (e.g., NaBH4) F->G H 1,5-Diarylpentan-3-ol G->H Reduces C=O bond

Caption: Generalized workflow for synthesizing 1,5-diarylpentanoid scaffolds.

This process typically begins with a base-catalyzed aldol condensation between an aromatic aldehyde (such as 3-pyridinecarboxaldehyde) and a ketone like acetone. This reaction forms a diarylpentadienone intermediate. Subsequent catalytic hydrogenation can selectively reduce the double bonds to yield a saturated diarylpentanone. This ketone can then be further reduced to an alcohol, which could serve as a precursor for esterification to a pentanoate derivative.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Diaryl and di-pyridyl compounds exhibit a remarkable range of biological activities, largely dependent on the nature and substitution of the aromatic rings and the length and flexibility of the linker.

Anti-inflammatory and Anticancer Activity

Many diarylpentanoids are analogs of curcumin, a natural product known for its anti-inflammatory properties. These compounds often exert their effects by modulating key inflammatory signaling pathways. For instance, several 1,5-diaryl-3-oxo-penta-1,4-dienes have been shown to significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] The mechanism of action for some of these compounds is linked to the inhibition of the NF-κB and ERK signaling pathways.[5]

Structure-activity relationship (SAR) studies have provided valuable insights:

  • Substituents on Aromatic Rings: The presence of electron-withdrawing groups, such as nitro or halogen groups, on the aryl rings can enhance anti-inflammatory activity.[5]

  • Linker Modifications: Diarylpentanoids with a central cyclohexanone moiety have shown greater efficacy in inhibiting TNF-α and IL-6 expression compared to those with an acyclic C5 bridge.[5]

The pyridine scaffold itself is a key component in numerous anticancer agents, and its derivatives have been reported to exhibit cytotoxic effects against various human cancer cell lines.[2][3]

Antimicrobial and Other Activities

The incorporation of pyridine rings is a common strategy in the development of antimicrobial agents.[3][6] The nitrogen atom can participate in crucial interactions with bacterial or fungal enzyme targets. Furthermore, various pyridine derivatives have been investigated for a wide array of other therapeutic applications, including as A3 adenosine receptor antagonists, antiviral agents, and neuroprotective agents.[7][8][9] For example, certain 3,5-diacyl-2,4-dialkylpyridine derivatives have shown high potency and selectivity for the human A3 adenosine receptor, a target for inflammatory and neurological disorders.[8]

Summary of Biological Activities
Scaffold ClassBiological ActivityKey Findings & SARReference(s)
DiarylpentanoidsAnti-inflammatoryInhibition of TNF-α and IL-6 via NF-κB/ERK pathways. Electron-withdrawing groups enhance activity.[5]
DiarylpentanoidsAntioxidantSymmetric compounds with p-hydroxyl groups show good radical scavenging activity.[5]
3,5-DiacylpyridinesA3 Adenosine Receptor AntagonismEthyl groups at the 2- and 4-positions are favored over methyl. A thioester at the 3-position is favored over an ester.[7][8]
General Pyridine DerivativesAntimicrobialBroad-spectrum activity against various bacterial and fungal strains.[3][6]
General Pyridine DerivativesAnticancerCytotoxic against multiple human cancer cell lines.[2][3]
Relevant Signaling Pathway: NF-κB in Inflammation

Many anti-inflammatory diarylpentanoids function by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc Active NF-κB NFkB->NFkB_nuc translocates Inhibitor Diarylpentanoid Inhibitor Inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes promotes transcription

Caption: Inhibition of the NF-κB signaling pathway by diarylpentanoids.

Experimental Protocols

This section provides a representative, detailed protocol for the synthesis of a 1,5-di(pyridin-3-yl)pentan-3-one, a key intermediate for accessing scaffolds like 3,5-di(3-pyridyl)pentanoates. This protocol is a composite based on established chemical principles for aldol condensations and subsequent reductions.

Protocol: Synthesis of 1,5-di(pyridin-3-yl)pentan-3-one

Step 1: Synthesis of 1,5-di(pyridin-3-yl)penta-1,4-dien-3-one

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (10.7 g, 0.1 mol) in 100 mL of ethanol.

  • Catalyst Addition: To this solution, add acetone (2.9 g, 0.05 mol) followed by a dropwise addition of a 10% aqueous sodium hydroxide solution (10 mL) while stirring vigorously at room temperature.

  • Reaction: A yellow precipitate should form within 30 minutes. Continue stirring the reaction mixture at room temperature for 4 hours to ensure complete reaction.

  • Work-up and Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to yield the crude 1,5-di(pyridin-3-yl)penta-1,4-dien-3-one. The product can be purified further by recrystallization from ethanol if necessary.

Step 2: Catalytic Hydrogenation to 1,5-di(pyridin-3-yl)pentan-3-one

  • Setup: To a hydrogenation flask, add the 1,5-di(pyridin-3-yl)penta-1,4-dien-3-one (5.0 g, 0.021 mol) and 100 mL of ethanol. Add palladium on carbon (10% w/w, 0.25 g) as the catalyst.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and shake the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the desired 1,5-di(pyridin-3-yl)pentan-3-one, which can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

From this ketone intermediate, a variety of subsequent reactions, such as reduction to the alcohol followed by esterification, can be performed to generate a library of 3,5-di(3-pyridyl)pentanoate analogs for biological screening.

Conclusion and Future Perspectives

While the specific 3,5-di(3-pyridyl)pentanoate scaffold remains a largely unexplored chemical entity, the foundational knowledge derived from the study of related diarylpentanoids and di-pyridyl compounds provides a clear and promising path forward. The synthetic versatility and diverse biological activities associated with these parent scaffolds strongly suggest that novel derivatives will yield compounds with significant therapeutic potential.

Future research should focus on the direct synthesis of 3,5-di(3-pyridyl)pentanoate esters and the systematic evaluation of their biological properties. By modulating the ester group, the substitution pattern on the pyridine rings, and the stereochemistry of the pentanoate backbone, researchers can generate a rich library of compounds for screening against a wide range of therapeutic targets, including those involved in inflammation, cancer, and infectious diseases. The insights provided in this guide offer a strategic blueprint for unlocking the potential of this promising, yet nascent, class of molecules.

References

  • Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. (2022). MDPI. [Link]

  • Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. PMC. [Link]

  • Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. (1998). PubMed. [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed. [Link]

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Wiley Online Library. [Link]

  • Synthetic pathway for the preparation of pyridine‐3,5‐die‐α‐napthal amide derivatives 25a-f. ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]

  • Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. PMC. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]

  • Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. DocPlayer. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

  • 3-Pyridinebutanenitrile, γ-oxo. Organic Syntheses. [Link]

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PMC. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

  • Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Pyridine Derivatives as Biologically Active Precursors; Organics and Selected Coordination Complexes. ResearchGate. [Link]

  • A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. ResearchGate. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). PMC. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the base-catalyzed Michael addition of 3-acetylpyridine to ethyl acrylate, yielding the intermediate diketone, Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate. This intermediate subsequently undergoes oximation to afford the final product. This guide details the underlying chemical principles, provides step-by-step protocols for synthesis and purification, and offers expert insights into the critical parameters of the experimental design.

Introduction

Substituted pyridines are key structural motifs in a vast array of pharmaceuticals and bioactive molecules. The synthesis of novel pyridine derivatives is therefore of significant interest to the scientific community. Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (C17H21N3O3) is a bifunctional molecule incorporating two pyridine rings and an oxime group, making it a valuable scaffold for further chemical elaboration in drug discovery programs.[1] The synthetic route described herein is an efficient and logical approach that leverages fundamental organic reactions to construct this target molecule from readily available starting materials.

Overall Synthesis Pathway

The synthesis of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate from 3-acetylpyridine is achieved in two primary stages:

  • Michael Addition: A base-catalyzed conjugate addition of the enolate of 3-acetylpyridine to ethyl acrylate. This reaction forms the carbon-carbon bonds necessary to construct the pentanoate backbone and introduces the second pyridyl group.

  • Oximation: The conversion of the ketone functional group in the intermediate to an oxime using hydroxylamine.

Synthesis_Pathway 3-Acetylpyridine 3-Acetylpyridine Intermediate Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate 3-Acetylpyridine->Intermediate Michael Addition Ethyl_Acrylate Ethyl_Acrylate Ethyl_Acrylate->Intermediate Final_Product Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate Intermediate->Final_Product Oximation

Caption: Overall synthetic scheme for Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate.

Part 1: Michael Addition – Synthesis of Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate

The Michael addition is a cornerstone of carbon-carbon bond formation. In this step, a strong base is utilized to deprotonate the α-carbon of 3-acetylpyridine, generating a nucleophilic enolate. This enolate then attacks the electrophilic β-carbon of ethyl acrylate in a 1,4-conjugate addition fashion.

Mechanistic Considerations

The choice of base is critical to the success of this reaction. A base that is strong enough to generate the enolate of 3-acetylpyridine but does not promote significant self-condensation of the starting materials is ideal. Sodium ethoxide is a suitable choice as it is a strong, non-nucleophilic base that is compatible with the ethyl ester of the acrylate. The reaction is typically performed in an aprotic solvent, such as tetrahydrofuran (THF), to ensure the stability of the enolate intermediate.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
3-AcetylpyridineC7H7NO121.1412.11 g0.10
Ethyl AcrylateC5H8O2100.125.01 g0.05
Sodium EthoxideC2H5NaO68.056.81 g0.10
Anhydrous Tetrahydrofuran (THF)C4H8O72.11200 mL-
Saturated Ammonium Chloride (aq)NH4Cl53.49100 mL-
Ethyl AcetateC4H8O288.11300 mL-
Anhydrous Magnesium SulfateMgSO4120.3710 g-

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (6.81 g, 0.10 mol) and anhydrous THF (100 mL).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-acetylpyridine (12.11 g, 0.10 mol) in anhydrous THF (50 mL) to the stirred suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete enolate formation.

  • Michael Addition: Add a solution of ethyl acrylate (5.01 g, 0.05 mol) in anhydrous THF (50 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate (CAS No: 200571-38-6) can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[2]

Part 2: Oximation – Synthesis of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate

The second step involves the conversion of the ketone functionality in the intermediate to an oxime. This is a classic condensation reaction with hydroxylamine.[3] The reaction is typically carried out in a protic solvent like ethanol, and a mild base is used to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine nucleophile.

Mechanistic Considerations

The oximation reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. This is followed by proton transfer and subsequent dehydration to form the C=N double bond of the oxime. The use of a base like sodium acetate creates a buffered system that facilitates the reaction.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoateC17H18N2O3298.3414.92 g0.05
Hydroxylamine HydrochlorideNH2OH·HCl69.494.17 g0.06
Sodium AcetateC2H3NaO282.034.92 g0.06
Ethanol (95%)C2H5OH46.07150 mL-
Deionized WaterH2O18.02As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate (14.92 g, 0.05 mol) in 95% ethanol (100 mL).

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (4.17 g, 0.06 mol) and sodium acetate (4.92 g, 0.06 mol).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent by approximately half under reduced pressure.

  • Precipitation: Pour the concentrated reaction mixture into ice-cold deionized water (200 mL) with stirring. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Workflow Visualization

Experimental_Workflow cluster_Michael Part 1: Michael Addition cluster_Oximation Part 2: Oximation MA_Start 1. Combine NaOEt and 3-Acetylpyridine in THF at 0°C MA_Add_EA 2. Add Ethyl Acrylate solution dropwise at 0°C MA_Start->MA_Add_EA MA_React 3. Stir at room temperature for 12-16h MA_Add_EA->MA_React MA_Quench 4. Quench with aq. NH4Cl MA_React->MA_Quench MA_Extract 5. Extract with Ethyl Acetate MA_Quench->MA_Extract MA_Purify 6. Dry, concentrate, and purify by column chromatography MA_Extract->MA_Purify OX_Start 1. Dissolve diketone intermediate in Ethanol MA_Purify->OX_Start Intermediate Product OX_Add_Reagents 2. Add Hydroxylamine HCl and Sodium Acetate OX_Start->OX_Add_Reagents OX_React 3. Reflux for 4-6h OX_Add_Reagents->OX_React OX_Concentrate 4. Concentrate the reaction mixture OX_React->OX_Concentrate OX_Precipitate 5. Precipitate product in ice-water OX_Concentrate->OX_Precipitate OX_Purify 6. Filter, wash, and recrystallize OX_Precipitate->OX_Purify

Caption: Detailed workflow for the synthesis of the target molecule.

Purification and Characterization Insights

Purification of Pyridine-Containing Compounds:

Pyridine and its derivatives can be challenging to purify due to their basicity and polarity. It is crucial to use high-purity starting materials. If necessary, 3-acetylpyridine can be purified by distillation.[4][5][6][7] During chromatographic purification of the intermediate and final product, it may be beneficial to add a small amount of a tertiary amine, such as triethylamine (e.g., 0.1-1% v/v), to the eluent to prevent tailing on the silica gel column.

Characterization:

The successful synthesis of Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate and Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 1H NMR of the final product should show characteristic signals for the pyridyl protons, the ethyl ester group, the aliphatic backbone, and the oxime hydroxyl proton.

  • Infrared (IR) Spectroscopy: The IR spectrum of the intermediate will show strong carbonyl (C=O) stretching frequencies. In the final product, the appearance of a C=N stretch and an O-H stretch, along with the disappearance of one of the carbonyl signals, will indicate successful oximation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Conclusion

The synthetic route detailed in this application note provides a robust and logical pathway to Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate. By carefully controlling the reaction conditions, particularly in the base-catalyzed Michael addition step, researchers can efficiently synthesize this valuable molecular scaffold. The provided protocols, grounded in established chemical principles, offer a solid foundation for the successful preparation and purification of the target compound, enabling further exploration of its potential in various fields of chemical and pharmaceutical research.

References

  • Ragaini, F., & Cenini, S. (2014). One-pot oximation–Beckmann rearrangement of ketones and aldehydes to amides of industrial interest. Catalysis Science & Technology, 4(6), 1594-1606. [Link]

  • Kamaeva, D. N., et al. (2016). Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. Russian Journal of Organic Chemistry, 52(10), 1530-1532. [Link]

  • Levy, A. B. (1992). Process for the preparation of ketoximes.
  • Levy, A. B. (1991). Process for the preparation of ketoximes.
  • LookChem. (n.d.). Purification of Pyridine. Chempedia. [Link]

  • Kim, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives.
  • Sato, K., et al. (2011). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Sato, K., et al. (2010). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Organic Chemicals. ResearchGate. [Link]

  • Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(3-4), 165-194. [Link]

  • Fujisawa, S., & Kadoma, Y. (2006). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 7(1), 18-29. [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 3-oxo-5-phenylpentanoate. [Link]

  • Bakhite, E. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 163-168. [Link]

  • Serra, A., et al. (2018). Sequential dual curing by selective Michael addition and free radical polymerization of acetoacetate-acrylate-methacrylate mixtures. Polymer Chemistry, 9(34), 4435-4444. [Link]

  • Pharmaffiliates. (n.d.). Ethyl 5-Oxo-3,5-di(3-pyridyl)pentanoate. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link]

  • Zhang, Q., et al. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Polymer Chemistry, 13(28), 4147-4155. [Link]

  • International Journal of Scientific Development and Research. (2022). Michael Addition Reaction Under Green Chemistry. IJSDR, 7(6). [Link]

  • Fettinger, J. C., et al. (2013). Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. eScholarship, University of California. [Link]

  • Rusnac, R., et al. (2020). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Chemistry Journal of Moldova, 15(2), 88-98. [Link]

  • El-Sayed, W. A., & Ali, O. M. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Journal of Chemical and Pharmaceutical Research, 3(3), 875-886. [Link]

  • Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND. Chemistry Journal of Moldova, 15(2), 88-98. [Link]

  • El Aissam, M., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry, 5(4), 2534-2542. [Link]

  • Rusnac, R., et al. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova. [Link]

  • Rusnac, R., et al. (2019). novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. ResearchGate. [Link]

Sources

Application Note: HPLC Method Development for Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) protocol for Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (CAS: 1076198-10-1).[1] This molecule is a critical synthetic intermediate in the manufacturing of third-generation bisphosphonates, specifically Risedronate Sodium .

The presence of two basic pyridine rings, a hydrolytically sensitive ethyl ester, and a polar "oxamino" (hydroxyimino/hydroxylamine) moiety presents a unique separation challenge. This protocol addresses these issues by utilizing a pH-controlled ion-suppression strategy on a base-deactivated C18 stationary phase, ensuring sharp peak shapes and high resolution from potential process impurities.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful separation.[1]

PropertyCharacteristicChromatographic Implication
Basic Moiety Two 3-Pyridyl rings (pKa ~5.[1]2)Tailing Risk: At neutral pH, interaction with residual silanols causes severe tailing.[1] Solution: Use low pH (<3.[1]0) to protonate fully or high pH (>7.[1]5) to neutralize.[1]
Labile Group Ethyl EsterStability Risk: Hydrolysis occurs rapidly at pH > 8.0 or < 2.0 over time.[1] Solution: Buffer pH 3.0–6.0 is the "Safe Zone."[1]
Polarity Oxamino groupRetention: Increases polarity.[1] Requires a gradient starting with higher aqueous content to retain.[1]
UV Chromophore Pyridine RingDetection: Strong absorption at 262 nm .
Strategic Decision: The "Ion-Suppression" Approach

Given the dual pyridine rings, we select an acidic mobile phase (pH 3.0) .[1]

  • Why? At pH 3.0, the pyridine nitrogens are protonated (

    
    ).[1] While this reduces retention on C18, it eliminates the secondary interactions with silanols that cause tailing.[1]
    
  • Compensation: We use a high-surface-area C18 column to provide sufficient hydrophobic interaction for the ethyl/pentanoate backbone, ensuring the charged molecule still retains.

Experimental Protocol

Instrumentation & Conditions[1][2][3][4][5]
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 .[1]

    • Reasoning: These "base-deactivated" columns are end-capped to minimize silanol activity, critical for basic pyridine compounds.[1]

Reagents[1][6]
  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q (18.2 MΩ[1]·cm).

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.[1]
    
  • Phosphoric Acid (

    
    ):  85%, HPLC Grade.
    
  • Triethylamine (TEA): Optional (as silanol blocker if tailing persists).[1]

Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, pH 3.0.[1]

    • Protocol: Dissolve 2.72 g

      
       in 900 mL water.[1] Adjust pH to 3.0 ± 0.1 using dilute 
      
      
      
      .[1] Dilute to 1000 mL.[1][2] Filter through 0.45 µm nylon membrane.[1]
  • Mobile Phase B: 100% Acetonitrile.[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
2.090101.0
12.040601.0
15.010901.0
18.010901.0
18.190101.0
23.090101.0
  • Column Temp: 30°C (Controls viscosity and improves reproducibility).

  • Injection Volume: 10 µL.

  • Detection: UV at 262 nm (Reference: 360 nm).[1]

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate reference standard.[1]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 50:50 ACN:Water . (Avoid pure water to prevent hydrolysis; avoid pure ACN to prevent peak distortion).

  • Sonicate for 5 minutes.

Working Standard (100 µg/mL):

  • Pipette 1.0 mL of Stock Solution into a 10 mL flask.

  • Dilute to volume with Mobile Phase A : ACN (90:10).[1]

Method Development Logic & Visualization

The following diagram illustrates the critical decision pathways used to arrive at this specific protocol.

MethodDevelopment Start Target: Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate AnalyzeStructure Structure Analysis: 2x Pyridine (Basic) + Ester (Labile) Start->AnalyzeStructure pH_Decision Select pH Strategy AnalyzeStructure->pH_Decision High_pH High pH (>7.5) Pyridine Neutral pH_Decision->High_pH Better Retention Low_pH Low pH (2.0 - 3.0) Pyridine Protonated pH_Decision->Low_pH Better Solubility Risk_Ester RISK: Ester Hydrolysis High_pH->Risk_Ester Risk_Tailing RISK: Silanol Interaction Low_pH->Risk_Tailing Solution_Buffer Use Phosphate Buffer pH 3.0 Balances Stability & Shape Low_pH->Solution_Buffer Risk_Ester->Solution_Buffer Avoid Solution_Column Select End-Capped C18 (e.g., Zorbax Eclipse Plus) Risk_Tailing->Solution_Column Mitigate Final_Method FINAL PROTOCOL: MP: 20mM Phosphate pH 3.0 / ACN Col: C18 End-capped Det: 262 nm Solution_Buffer->Final_Method Solution_Column->Final_Method

Figure 1: Decision tree for optimizing HPLC conditions for pyridine-containing esters.

Validation Parameters (ICH Q2(R1))

To ensure the method is "Trustworthy" and self-validating, the following acceptance criteria should be met during pre-validation:

ParameterAcceptance CriteriaExperimental Note
System Suitability Tailing Factor (

) < 1.5
Critical for pyridines.[1] If

, add 5mM Triethylamine to MP A.
Precision RSD < 2.0% (n=6 injections)Verify injector accuracy.
Linearity

(Range: 10–150 µg/mL)
Pyridines have linear UV response.[1]
LOD / LOQ S/N > 3 / S/N > 10Estimated LOQ ~ 0.5 µg/mL due to strong UV absorbance.[1]
Solution Stability % Recovery 98-102% after 24hCRITICAL: Keep autosampler at 4°C to prevent ester hydrolysis.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Residual silanol interactions with the protonated pyridine nitrogen.[1]

  • Fix: Ensure the column is "End-capped" (e.g., "Eclipse Plus" or "XBridge").[1] Do not use standard silica columns.[1] Alternatively, increase buffer concentration to 50 mM.[1]

Issue 2: Retention Time Shift

  • Cause: pH fluctuation.[1] Pyridine retention is highly sensitive to pH around its pKa.[1]

  • Fix: Use a pH meter calibrated daily. Ensure pH is exactly 3.0.

Issue 3: Ghost Peaks

  • Cause: Hydrolysis of the sample in the autosampler.[1]

  • Fix: Verify the sample diluent is not purely aqueous.[1] Use 50% organic. Limit run times or refrigerate samples.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1076198-10-1, Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate.[1] Retrieved from [Link][1]

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1] Rockville, MD: United States Pharmacopeial Convention.[1]

  • Brezovska, K. et al. (2010). Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites as Impurities in Sodium Risedronate.[1][3] Journal of AOAC International.[1][3] Retrieved from [Link]

  • Helix Chromatography. HPLC Methods for Analysis of Pyridine and Derivatives. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Characterization of Ethyl 5-hydroxyimino-3,5-di(3-pyridyl)pentanoate Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

In the development of bisphosphonate therapeutics (e.g., Risedronate Sodium), the control of process-related impurities is critical for meeting ICH Q3A/Q3B guidelines. Ethyl 5-hydroxyimino-3,5-di(3-pyridyl)pentanoate (hereafter referred to as Target Standard 1 ) is a critical reference standard used to quantify late-stage intermediates or byproducts formed during the condensation steps of the pyridyl-backbone synthesis.

Specifically, this molecule represents the oxime derivative of the "dimer" ketone formed by the Michael addition of acetate equivalents to pyridyl-chalcone intermediates. The oxime derivatization is often employed in analytical protocols to stabilize the ketone for HPLC/GC analysis or to mimic specific process impurities where hydroxylamine reagents are utilized.

Chemical Identity[1][2][3][4]
  • IUPAC Name: Ethyl 5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 313.35 g/mol

  • Key Structural Features:

    • C1-C5 Pentanoate Backbone: Ethyl ester at C1.

    • 3,5-Di(3-pyridyl): Pyridine rings at the

      
      -position (C3) and the terminal position (C5).
      
    • 5-Hydroxyimino: Oxime functionality at C5.

Retrosynthetic Strategy & Logic

To ensure high purity and structural certainty, a linear synthesis starting from commercially available pyridine derivatives is recommended over isolation from crude reaction mixtures.

Mechanistic Pathway

The synthesis is designed around the Michael Addition of a "soft" carbon nucleophile to an electron-deficient chalcone.

  • Disconnection: The C3-C4 bond is the strategic disconnection point.

  • Precursors:

    • Acceptor (Electrophile): 1,3-Di(3-pyridyl)-2-propen-1-one (Chalcone).

    • Donor (Nucleophile): Diethyl Malonate (acting as a masked acetate equivalent).

  • Transformation:

    • Step 1: Claisen-Schmidt condensation to form the Chalcone.

    • Step 2: Michael Addition of diethyl malonate.

    • Step 3: Krapcho Decarboxylation to reveal the pentanoate backbone.

    • Step 4: Condensation with Hydroxylamine to form the Oxime.

Note: Direct alkylation using ethyl acetate enolates (LDA/-78°C) is avoided due to potential polymerization of the vinyl pyridine system. The Malonate route is thermodynamically controlled and robust.

Retrosynthesis Target Target Standard 1 (Oxime) Ketone Intermediate Ketone (Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate) Target->Ketone Oximation (NH2OH) Diester Michael Adduct (Diester Intermediate) Ketone->Diester Krapcho Decarboxylation Chalcone Chalcone (1,3-Di(3-pyridyl)propenone) Diester->Chalcone Michael Addition Malonate Diethyl Malonate Diester->Malonate + Base Start1 3-Acetylpyridine Chalcone->Start1 Claisen-Schmidt Start2 3-Pyridinecarboxaldehyde Chalcone->Start2 + NaOH

Caption: Retrosynthetic analysis showing the assembly of the 3,5-di(pyridyl) skeleton via Chalcone formation and Michael Addition.

Experimental Protocols

Step 1: Synthesis of 1,3-Di(3-pyridyl)-2-propen-1-one (Chalcone)

This step constructs the C3-C4-C5 framework with the required pyridine substitutions.

  • Reagents: 3-Acetylpyridine (1.0 eq), 3-Pyridinecarboxaldehyde (1.0 eq), NaOH (10% aq), Ethanol.

  • Procedure:

    • Dissolve 3-acetylpyridine (12.1 g, 100 mmol) and 3-pyridinecarboxaldehyde (10.7 g, 100 mmol) in Ethanol (100 mL).

    • Cool to 0°C. Add 10% NaOH solution (15 mL) dropwise over 20 minutes.

    • Allow to warm to room temperature and stir for 4 hours. A heavy precipitate should form.

    • Workup: Filter the solid.[1] Wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).

    • Purification: Recrystallize from Ethanol/Water.

    • Yield: ~75-80%.

    • Appearance: Light yellow needles.

Step 2: Michael Addition & Decarboxylation (The "Pentanoate" Formation)

This tandem sequence installs the ethyl ester chain (C1-C2) onto the chalcone.

  • Reagents: Chalcone (from Step 1), Diethyl Malonate (1.2 eq), Sodium Ethoxide (cat.), DMSO, NaCl, Water.

  • Protocol:

    • Michael Addition: In a dry flask, dissolve Diethyl Malonate (19.2 g, 120 mmol) in dry Ethanol (150 mL). Add Sodium Ethoxide (0.5 eq). Stir for 15 min.

    • Add the Chalcone (21.0 g, 100 mmol) in portions. Reflux for 6 hours.

    • Evaporate ethanol under reduced pressure to give the crude diester intermediate (oily residue).

    • Krapcho Decarboxylation: Dissolve the crude residue in DMSO (100 mL). Add NaCl (1.5 eq) and Water (2.0 eq).

    • Heat to 150-160°C for 4-6 hours. Caution: CO2 evolution.

    • Workup: Cool to RT. Pour into brine (500 mL) and extract with Ethyl Acetate (3 x 150 mL). Dry organic layer (

      
      ) and concentrate.[2]
      
    • Purification: Flash Chromatography (Silica Gel, DCM:MeOH 95:5).

    • Intermediate Product: Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate.

Step 3: Oximation (Target Generation)

Conversion of the ketone to the hydroxyimino derivative.

  • Reagents: Ketone Intermediate (1.0 eq), Hydroxylamine Hydrochloride (1.5 eq), Pyridine (solvent/base) or NaOAc in Ethanol.

  • Protocol:

    • Dissolve Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (2.98 g, 10 mmol) in Ethanol (30 mL).

    • Add Hydroxylamine Hydrochloride (1.04 g, 15 mmol) and Sodium Acetate (1.23 g, 15 mmol).

    • Heat to reflux for 2 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[3][4]

    • Workup: Concentrate solvent. Resuspend residue in Water (50 mL) and adjust pH to ~7.0 with saturated

      
      .
      
    • Extract with DCM (3 x 30 mL).

    • Final Purification: Recrystallize from Ethanol/Hexane or purify via Prep-HPLC if high purity (>99.5%) is required.

Analytical Validation (Self-Validating Data)

To confirm the structure, the following analytical signatures must be observed.

Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6)

The molecule exists as a mixture of E/Z isomers at the oxime bond, which may cause peak doubling.

PositionProton TypeChemical Shift (

ppm)
MultiplicityInterpretation
Pyridine Rings Ar-H8.4 - 8.8Multiplets

-protons (C2, C6) of both pyridine rings. Distinctive downfield shift.
Pyridine Rings Ar-H7.3 - 7.9Multiplets

/

-protons of pyridine rings.
Oxime -OH N-OH11.2 - 11.5Singlet (Broad)Disappears with

exchange. Diagnostic for Oxime.
C3-H Methine3.6 - 3.8MultipletChiral center carrying the 3-pyridyl group.
C4-H2 Methylene3.1 - 3.4MultipletProtons adjacent to the Oxime (

).
C2-H2 Methylene2.6 - 2.8MultipletProtons adjacent to the Ester (

).
Ester

3.9 - 4.1QuartetEthyl ester methylene.
Ester

1.0 - 1.2TripletEthyl ester methyl.
HPLC Method for Purity Assessment[8]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 260 nm (Pyridine absorption max).

  • Retention Time: Target oxime typically elutes after the ketone precursor due to hydrogen bonding effects, but before the chalcone starting material.

Quality Control Workflow

The following diagram illustrates the critical decision points during the purification and validation of the reference standard.

QC_Workflow Raw Crude Reaction Mixture (Step 3) TLC TLC Check (Disappearance of Ketone) Raw->TLC Workup Aqueous Workup (pH Adjustment) TLC->Workup Complete Flash Flash Chromatography (DCM/MeOH) Workup->Flash Isolate Solid Isolation Flash->Isolate QC_NMR 1H NMR Validation (Confirm Structure) Isolate->QC_NMR QC_HPLC HPLC Purity Check (>98% Area) QC_NMR->QC_HPLC Pass Final Release Reference Standard QC_HPLC->Final Pass Reprocess Recrystallize QC_HPLC->Reprocess Fail (<98%) Reprocess->QC_HPLC

Caption: Workflow for the isolation and qualification of the Ethyl 5-hydroxyimino-3,5-di(3-pyridyl)pentanoate standard.

Storage and Stability

  • State: Off-white to pale yellow solid.

  • Storage: -20°C, desiccated. Oximes can undergo hydrolysis back to ketones if exposed to moisture and acid.

References

  • Chalcone Synthesis (Claisen-Schmidt)

    • Hathaway, B. A. (1987). "Aldol Condensations: Synthesis of Chalcones." Journal of Chemical Education, 64(4), 367. Link

  • Michael Addition to Chalcones

    • Garcia-Raso, A., et al. (1982). "Michael Addition of Diethyl Malonate to Chalcones." Synthesis, 1982(12), 1037-1039. Link

  • Krapcho Decarboxylation

    • Krapcho, A. P. (1982).

      
      -Keto Esters, and 
      
      
      
      -Cyano Esters." Synthesis, 805-822. Link
  • Risedronate Impurity Context

    • "Risedronate Sodium: Impurity Profile."[5] Pharmaffiliates. Retrieved Feb 2026.[1][6] Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Purification of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Purification of Ethyl 5-Oximino-3,5-di(3-pyridyl)pentanoate by Column Chromatography

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the purification of Ethyl 5-Oximino-3,5-di(3-pyridyl)pentanoate, a polar, nitrogen-containing heterocyclic compound, using silica gel column chromatography. The inherent basicity of the dual pyridine moieties presents a significant challenge, often leading to strong interactions with the acidic stationary phase and resulting in poor separation and peak tailing.[1] This guide explains the causal logic behind the selected methodology, which employs a gradient elution strategy with a triethylamine-modified mobile phase to ensure high purity and recovery. The protocols are designed to be self-validating, with integrated checkpoints using Thin-Layer Chromatography (TLC). This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of complex heterocyclic molecules.

Introduction and Principles of Separation

Ethyl 5-Oximino-3,5-di(3-pyridyl)pentanoate is a molecule of interest in medicinal chemistry and materials science due to its complex functional group array, including an ester, an oxime, and two basic pyridine rings. The purification of such polar compounds from crude reaction mixtures is a critical step to ensure the integrity of subsequent biological assays or material characterization.[2]

Column chromatography is a fundamental purification technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[3] For polar analytes like the target compound, Normal-Phase Chromatography , which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is the method of choice.[3]

The Core Challenge: Pyridine-Silica Interaction The primary obstacle in purifying pyridine derivatives is the strong interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound sticks to the column, leading to low recovery.

  • Peak Tailing: The compound elutes slowly and asymmetrically, resulting in broad fractions and poor separation from impurities.[1]

The Strategic Solution: To overcome this, our protocol incorporates two key strategies:

  • Competing Base Additive: A small amount of a volatile tertiary amine, such as triethylamine (TEA), is added to the mobile phase. The TEA preferentially interacts with the active silanol sites, effectively "masking" them from the target compound and allowing it to travel through the column with minimal tailing.[1]

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation.[2] This is achieved by starting with a low-polarity solvent system (e.g., ethyl acetate/hexanes) and progressively increasing the proportion of the more polar solvent. This strategy allows non-polar impurities to elute first, followed by the target compound, and finally, highly polar impurities, ensuring a clean and efficient separation.[4]

Materials and Reagents

Material/ReagentGradeSupplier (Example)Notes
Silica Gel60 Å, 40-63 µm (230-400 mesh)Merck, Sigma-AldrichStandard for flash column chromatography.[5]
Ethyl Acetate (EtOAc)ACS or HPLC GradeFisher ScientificPolar component of the mobile phase.
HexanesACS or HPLC GradeFisher ScientificNon-polar component of the mobile phase.
Triethylamine (TEA)Reagent Grade, >99%Sigma-AldrichMobile phase additive to prevent tailing.[1]
Dichloromethane (DCM)ACS or HPLC GradeVWRUsed for sample loading and rinsing.
Celite® 545---Sigma-AldrichInert support for dry loading the sample.[6]
Glass Chromatography Column------Size depends on the scale of purification.
TLC PlatesSilica Gel 60 F254MerckFor reaction monitoring and fraction analysis.[5]
Compressed Air or Nitrogen------For flash chromatography.

Experimental Protocols

Part A: Method Development using Thin-Layer Chromatography (TLC)

Before attempting a large-scale column separation, it is crucial to determine the optimal solvent system using TLC. This preliminary step saves time and materials and predicts the outcome of the column.

  • Prepare Eluent Systems: In separate small beakers, prepare 10 mL mixtures of Ethyl Acetate/Hexanes in varying ratios (e.g., 20:80, 30:70, 40:60, 50:50). To each, add 0.5% v/v Triethylamine (e.g., 50 µL of TEA per 10 mL of solvent).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate). Using a capillary tube, spot the solution onto a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent systems.

  • Visualize: After the solvent front has reached near the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).

  • Select the Optimal System: The ideal solvent system is one that moves the target compound to a Retention Factor (Rƒ) value of approximately 0.25-0.35 . This Rƒ provides the best balance for effective separation on a column.

Part B: Column Chromatography Protocol

This protocol assumes a purification scale of approximately 1 gram of crude material. Adjust the column and solvent volumes accordingly for different scales.

1. Column Preparation (Wet Slurry Packing)

  • Objective: To create a homogenous, air-free stationary phase bed for optimal separation.[2]

  • Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of sample). Ensure a cotton or glass wool plug is placed at the bottom, followed by a thin layer of sand.[6]

  • In a beaker, prepare a slurry of silica gel (approx. 50-60 g) in the initial, least polar mobile phase determined from TLC (e.g., 20% EtOAc/Hexanes + 0.5% TEA).[7]

  • Pour the slurry into the column. Use additional solvent to rinse all silica into the column.

  • Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.

  • Open the stopcock and allow some solvent to drain until it is just above the silica bed. Apply gentle air pressure to pack the bed firmly. The final packed silica height should be around 15-20 cm.

  • Add a thin (0.5 cm) protective layer of sand on top of the silica bed.[7]

2. Sample Preparation and Loading (Dry Loading)

  • Objective: To apply the sample in a concentrated band, which is critical for achieving high resolution.[4]

  • Dissolve the crude Ethyl 5-Oximino-3,5-di(3-pyridyl)pentanoate (1 g) in a minimal amount of a volatile solvent like dichloromethane (10-15 mL).

  • Add 2-3 g of Celite® or silica gel to the solution.

  • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[6]

  • Carefully add this powder to the top of the prepared column, ensuring an even layer.

3. Elution and Fraction Collection

  • Objective: To selectively move compounds through the column by gradually increasing solvent polarity.

  • Carefully add the initial mobile phase (e.g., 20% EtOAc/Hexanes + 0.5% TEA) to the column without disturbing the sample layer.

  • Apply gentle, steady pressure with compressed air or nitrogen to achieve a flow rate of approximately 5-10 cm/min (the solvent level dropping by this height per minute).

  • Begin collecting fractions (e.g., 20 mL per test tube) as soon as the solvent begins to elute from the column.

  • Execute a step-gradient elution as follows (volumes are illustrative):

    • Elute with 200 mL of 20% EtOAc/Hexanes (+TEA).

    • Increase polarity to 30% EtOAc/Hexanes (+TEA) and elute with 200 mL.

    • Increase polarity to 40% EtOAc/Hexanes (+TEA) and elute with 300 mL. This is the likely range for the product to elute.

    • Increase polarity to 50% EtOAc/Hexanes (+TEA) and elute with 200 mL to ensure all product is off the column.

    • Finally, flush the column with a high-polarity solvent (e.g., 80-100% EtOAc) to remove any remaining highly polar impurities.

4. Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate.

  • Develop the TLC plate in the optimal solvent system identified in Part A.

  • Identify the fractions containing the pure target compound (single spot at the correct Rƒ).

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.

  • Place the flask under high vacuum to remove residual solvent, yielding the purified Ethyl 5-Oximino-3,5-di(3-pyridyl)pentanoate.

Workflow Visualization

The following diagram illustrates the complete purification workflow.

Purificaton_Workflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_analysis Analysis & Isolation Phase Crude Crude Sample TLC_Dev TLC Method Development Crude->TLC_Dev Optimize Eluent Sample_Load Dry Sample Loading Crude->Sample_Load Adsorb on Celite Col_Prep Column Slurry Packing TLC_Dev->Col_Prep Define Initial Eluent Elution Gradient Elution Col_Prep->Elution Sample_Load->Elution Collect Fraction Collection Elution->Collect 20 mL/fraction TLC_Analysis TLC Analysis of Fractions Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify by Rf Evap Solvent Removal (Rotovap) Combine->Evap Pure_Product Pure Product Evap->Pure_Product

Caption: Workflow for the purification of Ethyl 5-Oximino-3,5-di(3-pyridyl)pentanoate.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Spots 1. Sample band was too diffuse.[8] 2. Column was overloaded.[1] 3. Eluent polarity increased too quickly.1. Ensure sample is dry-loaded or loaded in a minimal volume of solvent. 2. Use a larger column or less crude material. A general rule is 1:50 to 1:100 sample-to-silica mass ratio. 3. Use a more shallow gradient (smaller polarity steps).
Low Recovery of Product 1. Compound is irreversibly adsorbed to the silica.[8] 2. Compound is unstable on silica gel.1. Increase the concentration of TEA in the mobile phase (e.g., to 1-2%). 2. If degradation is suspected, consider switching to a more inert stationary phase like neutral alumina or deactivated silica gel.[8]
Product Elutes with Solvent Front 1. The initial mobile phase was too polar.1. Re-develop the method on TLC. Start the column with a significantly less polar mobile phase (e.g., half the polarity of the optimal TLC eluent).[6]
Significant Peak Tailing in Fractions 1. Insufficient TEA to mask active silanol sites.[1] 2. Column was poorly packed, leading to channeling.1. Ensure TEA is present in all mobile phase mixtures at 0.5-1.0%. 2. Repack the column carefully, ensuring no air bubbles are trapped. Use the wet slurry method for best results.[2]

References

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. [Link]

  • Column chromatography - Columbia University. [Link]

  • HPLC Method Development: Standard Practices and New Columns - Agilent. [Link]

  • Organic Syntheses Procedure - Organic Syntheses. [Link]

  • Top Three HPLC Method Development Tips | LCGC International. [Link]

  • Rapid Method Development through Proper Column Selection | Waters. [Link]

  • Purification of different Pyridines using Waters X-bridge prep column - Flash-Chromatography. [Link]

  • Separation of pyridine or pyridine derivatives
  • Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium - Arkivoc. [Link]

  • Chromatography Problem Solving and Troubleshooting. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. [Link]

  • Troubleshooting Flash Column Chromatography - University of Rochester. [Link]

  • GC Column Troubleshooting Guide - Phenomenex. [Link]

  • Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies - CrystEngComm (RSC Publishing). [Link]

  • Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method - Inter-Research. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. [Link]

  • Column Chromatography for Terpenoids and Flavonoids - ResearchGate. [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. [Link]

  • A synthesis of 2,6-bis(4r-hydroxymethyloxazolyl)pyridine. [Link]

Sources

Reaction conditions for oxime formation in 3,5-di(3-pyridyl)pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the optimized reaction conditions for the conversion of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (CAS 200571-38-6) to its corresponding oxime derivative, Ethyl 5-(hydroxyimino)-3,5-di(3-pyridyl)pentanoate (CAS 1076198-10-1).

While oxime formation is a standard transformation, this specific substrate presents unique challenges due to the bis-pyridyl moiety . The basicity of the pyridine rings (


) interferes with the standard pH profile required for acid-catalyzed imine formation, often leading to stalled conversion or salt inclusion in the final product. This guide provides a self-validating protocol to navigate these solubility and kinetic hurdles.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

The target molecule contains two distinct carbonyl environments:

  • C1-Ester: Generally unreactive under mild oximation conditions.

  • C5-Ketone: The target site. Crucially, this ketone is directly attached to a 3-pyridyl ring.

The "Pyridine Trap": Standard oxime formation requires a pH of ~4.5. At this pH, the pyridine nitrogens are protonated (pyridinium form). This drastically alters the solubility profile (making the substrate water-soluble) and withdraws electron density from the ketone, actually activating it toward nucleophilic attack. However, if the reaction becomes too acidic (pH < 3), the hydroxylamine nucleophile becomes fully protonated (


), killing reactivity. If too basic (pH > 7), the dehydration of the carbinolamine intermediate becomes the rate-limiting step.
Reaction Pathway

The reaction proceeds via nucleophilic attack of hydroxylamine on the C5 ketone, followed by acid-catalyzed dehydration.

ReactionMechanism Substrate Keto-Ester Substrate (Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate) Activation Protonation (Pyridinium Salt Formation) Substrate->Activation pH < 5.5 Attack Nucleophilic Attack (NH2OH addition) Activation->Attack + NH2OH·HCl Intermediate Carbinolamine Intermediate Attack->Intermediate pH 4-5 Product Target Oxime (E/Z Mixture) Intermediate->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway highlighting the critical activation step dependent on pH control.

Critical Reaction Parameters

ParameterOptimized ConditionRationale
Stoichiometry 1.0 equiv Substrate : 1.5 equiv

Excess hydroxylamine drives equilibrium; HCl salt provides initial acid catalysis.
Buffer/Base Sodium Acetate (NaOAc) (1.5 - 2.0 equiv)Buffers the HCl released. Crucial: Maintains pH ~4.5–5.0. Stronger bases (NaOH) risk ester hydrolysis.
Solvent Ethanol/Water (9:1 v/v)Solubilizes both the organic substrate and the inorganic salts. Pure water causes "oiling out"; pure alcohol precipitates the hydroxylamine salt.
Temperature 50°C – 65°CThe electron-deficient pyridyl ketone is less reactive than aliphatic ketones; mild heat is required.
Reaction Time 2 – 4 HoursExtended heating can promote Beckmann rearrangement or ester hydrolysis.

Detailed Experimental Protocol

Safety Note: Hydroxylamine hydrochloride is a skin sensitizer and potential mutagen. Pyridine derivatives are irritants. Work in a fume hood.

Step 1: Reaction Setup
  • Charge a 250 mL round-bottom flask (equipped with a magnetic stir bar) with Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (10.0 g, 33.5 mmol).

  • Add Ethanol (Absolute, 90 mL) and stir until the substrate is fully dissolved.

  • Prepare Reagent Solution: In a separate beaker, dissolve Hydroxylamine Hydrochloride (3.5 g, 50.3 mmol, 1.5 equiv) and Sodium Acetate Trihydrate (6.8 g, 50.0 mmol, 1.5 equiv) in Water (10 mL).

    • Note: This pre-mix generates free hydroxylamine in a buffered acetic acid solution.

  • Addition: Add the aqueous reagent solution to the ethanolic substrate solution dropwise over 5 minutes.

    • Observation: The solution may turn slightly cloudy due to salt formation; this is normal.

Step 2: Reaction & Monitoring
  • Heat the mixture to 60°C (internal temperature).

  • Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM).

    • Target: Disappearance of the ketone peak (

      
      ) and appearance of the oxime (
      
      
      
      , often a double spot due to E/Z isomers).
  • Completion: Typically achieved within 3 hours.

Step 3: Workup & Isolation (The "Neutralization" Key)

The workup is critical to remove pyridinium salts.

  • Cool the reaction mixture to room temperature.

  • Concentrate under reduced pressure (Rotavap) to remove most Ethanol (approx. 80% volume reduction). Do not distill to dryness.

  • Dilute the residue with Water (50 mL).

  • Neutralization: Slowly add saturated Sodium Bicarbonate (

    
    )  solution until pH reaches ~7.5–8.0.
    
    • Why? This deprotonates the pyridine rings. The free base oxime is less soluble in water and will precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate.
    
Step 4: Purification

The crude material is often a viscous oil or low-melting solid (mixture of E/Z isomers).

  • Crystallization: Dissolve in minimum hot Isopropanol (IPA) or Ethyl Acetate/Hexane (1:4). Cool to 0°C.

  • Yield Target: 85–92%.

Process Control & Troubleshooting

Workflow Diagram

ProtocolWorkflow Start Start: 10g Substrate in EtOH Reaction Combine & Heat 60°C, 3 Hours Start->Reaction ReagentPrep Premix NH2OH.HCl + NaOAc in Water ReagentPrep->Reaction Check IPC: HPLC/TLC Ketone < 1%? Reaction->Check Check->Reaction No Concentrate Remove EtOH (Rotavap) Check->Concentrate Yes Neutralize Adjust pH to 8.0 (NaHCO3) Concentrate->Neutralize Extract Extract (EtOAc) & Crystallize Neutralize->Extract

Figure 2: Operational workflow for the synthesis and isolation of the oxime.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction pH too low (< 3.0) due to HCl accumulation.Add more NaOAc. Ensure pH is 4.5–5.0.
Hydrolysis of Ester pH too high (> 9.[1]0) or temp > 70°C.Use NaOAc instead of NaOH/KOH. Keep temp < 65°C.
Product "Oils Out" Product is a mixture of E/Z isomers preventing crystallization.Triturate the oil with cold Diethyl Ether or Pentane to induce solidification.
Low Yield Product lost in aqueous layer as pyridinium salt.Ensure pH is adjusted to > 7.5 during workup to deprotonate pyridines.

References

  • Substrate Identification: Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate (CAS 200571-38-6).[2][3] Available from Pharmaffiliates.[2]

  • Target Oxime: Ethyl 5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate (CAS 1076198-10-1).[4]

  • General Mechanism: Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.

  • Pyridine Oxime Chemistry: Kadi, A. A., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. (Context on pyridine-ketone reactivity). European Journal of Medicinal Chemistry.

Sources

Solvent selection for Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Extraction of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate

Abstract

This document provides a detailed guide for the selection of an optimal solvent system for the liquid-liquid extraction (LLE) of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate. As a nitrogen-containing heterocyclic compound, its purification is paramount for applications in pharmaceutical research and drug development. The extraction of this molecule is non-trivial due to its amphipathic nature, conferred by the polar pyridyl groups and the less polar ethyl pentanoate backbone. This guide elucidates the foundational principles of solvent selection, emphasizing the critical role of pH adjustment to manipulate the compound's charge state and, consequently, its partitioning behavior. We present a comprehensive, step-by-step protocol for a solvent screening study, complete with data interpretation guidelines and troubleshooting advice to enable researchers to achieve high-purity, high-yield extractions.

Introduction: The Compound and the Challenge

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (Molecular Formula: C₁₇H₂₁N₃O₃) is a complex organic molecule featuring two basic pyridine rings.[1][2] These heterocyclic moieties are fundamental to many pharmaceutical compounds and impart specific chemical properties that can be leveraged during purification.[3] The primary challenge in purifying this compound from a reaction mixture (typically aqueous) is to efficiently separate it from polar impurities, unreacted starting materials, and byproducts.

Liquid-liquid extraction (LLE) is the method of choice for this task, as it separates compounds based on their differential solubilities in two immiscible liquid phases.[4][5] The success of LLE hinges almost entirely on the selection of an appropriate organic solvent. An ideal solvent must not only effectively solubilize the target compound but also be immiscible with the initial solvent (usually water), and allow for easy recovery of the final product.[6]

Foundational Principles: Physicochemical Properties & pH

A strategic approach to solvent selection begins with an analysis of the target molecule's structure. Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate possesses two key features that dictate its solubility:

  • Two Pyridyl Groups: The nitrogen atom in each pyridine ring has a lone pair of electrons, making it a weak base.[7] The conjugate acid, the pyridinium ion, has a pKa of approximately 5.23 - 5.25.[7][8]

  • Ethyl Pentanoate Backbone: This portion of the molecule is non-polar and contributes to its solubility in organic solvents.

The Causality of pH Control

The basicity of the pyridyl nitrogen atoms is the most critical factor for a successful extraction. By adjusting the pH of the aqueous solution, we can control the ionization state of the molecule:

  • Acidic Conditions (pH < 4): The pyridine nitrogens will be protonated, forming pyridinium cations (R-NH⁺). The resulting positive charges make the molecule highly polar and preferentially soluble in the aqueous phase. This is useful for washing the organic layer to remove non-basic impurities.

  • Basic Conditions (pH > 7): The pyridine nitrogens will be in their neutral, deprotonated state. In this form, the molecule is significantly less polar and will preferentially partition into an appropriate organic solvent.

This pH-dependent partitioning is the cornerstone of an effective extraction and purification strategy for basic heterocyclic compounds.[3]

Caption: pH-dependent partitioning of the target compound.

Protocol: Systematic Solvent Screening for Extraction

This protocol provides a self-validating system to identify the most effective extraction solvent. The primary metric for success is the partition coefficient (K_d), which is the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium.[9] A higher K_d indicates a more efficient extraction.

3.1. Materials and Reagents

  • Crude reaction mixture containing Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate, or a prepared standard solution in 1 M HCl.

  • Candidate Organic Solvents:

    • Ethyl Acetate (EtOAc)

    • Dichloromethane (DCM)

    • Methyl tert-butyl ether (MTBE)

    • Toluene

  • Aqueous Solutions:

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Separatory funnels (50 mL)

  • pH paper or calibrated pH meter

  • Analytical instrumentation (e.g., HPLC, UV-Vis Spectrophotometer)

  • Sodium Sulfate (Na₂SO₄), anhydrous

3.2. Experimental Workflow

Sources

Troubleshooting & Optimization

Separating Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate from Risedronate API

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Risedronate API Analysis

A Guide to the Separation of Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate from Risedronate API

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals to address the specific challenges associated with separating the process-related impurity, Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate, from the Risedronate Active Pharmaceutical Ingredient (API).

This resource provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and the scientific rationale behind the recommended analytical strategies. Our goal is to empower you to resolve separation issues efficiently, ensuring the quality and purity of your Risedronate API.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate and why is it a critical impurity in Risedronate synthesis?

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate is a potential process-related impurity that can arise during the synthesis of Risedronate.[1][2] Process-related impurities are by-products or unreacted starting materials from the manufacturing process.[2] Controlling such impurities is a critical aspect of drug development and manufacturing to meet the quality and safety guidelines established by regulatory bodies like the International Conference on Harmonisation (ICH).[3]

Q2: What makes the separation of Risedronate and this specific impurity challenging?

The primary challenge lies in the significant polarity difference between the two molecules. Risedronate is a highly polar and ionic bisphosphonate, making it difficult to retain on traditional reversed-phase (RP) HPLC columns.[4][5][6] It contains two phosphonate groups and a pyridine ring.[1][7] In contrast, Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate, while also containing pyridine rings, is a less polar ester. This disparity in polarity requires specialized chromatographic techniques to achieve adequate retention for Risedronate while ensuring the impurity does not elute too quickly or interfere with the API peak.[8][9]

Q3: What are the primary analytical techniques recommended for this separation?

The most effective techniques are variations of High-Performance Liquid Chromatography (HPLC). Given the polar nature of Risedronate, the following HPLC modes are most successful:

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique uses ion-pairing reagents in the mobile phase to enhance the retention of ionic analytes like Risedronate on a non-polar stationary phase.[4][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar and ionic compounds and offers an effective alternative to reversed-phase methods.[5][6]

  • Ion-Exchange Chromatography (IC): As described in the U.S. Pharmacopeia (USP) monograph for Risedronate, IC is a robust method for assaying the API and its related substances.[4][11]

Q4: Where can I find official methods for Risedronate analysis?

The U.S. Pharmacopeia (USP) provides an official monograph for Risedronate Sodium, which details an ion chromatography (IC) method for its assay.[4][11] This serves as an authoritative starting point for quality control and analytical method development.

Understanding the Analytes: A Comparative Overview

A successful separation strategy begins with a thorough understanding of the physicochemical properties of the compounds involved. The significant differences in polarity, ionization potential (pKa), and solubility between Risedronate and its impurity dictate the choice of analytical method.

PropertyRisedronateEthyl 5-Oxamino-3,5-di(3-pyridyl)pentanoateSignificance for Separation
Molecular Formula C7H11NO7P2[1][7]C17H21N3O3[12]The presence of two phosphonate groups in Risedronate makes it highly polar and acidic.
Molecular Weight 283.11 g/mol [1][7]315.37 g/mol [12]Affects diffusion rates but is less critical than polarity for chromatographic separation.
Structure Contains a pyridine ring and two phosphonate groups.Contains two pyridine rings and an ethyl ester group.The bisphosphonate moiety dominates Risedronate's character, making it highly hydrophilic.
pKa Values Multiple pKa values, with the first acidic pKa around 2.2-2.8.[7][13][14]Estimated to be less acidic due to the absence of phosphonate groups. The pyridine nitrogens will have pKa values typical for pyridines.The ionization state is highly pH-dependent. Mobile phase pH is a critical parameter for controlling retention and selectivity.
Solubility Soluble in water (approx. 55-63 mg/mL); practically insoluble in organic solvents like methanol and ethanol.[7][15]Expected to have higher solubility in organic solvents and lower solubility in water compared to Risedronate.Influences the choice of sample diluent and mobile phase composition. Injecting in a solvent stronger than the mobile phase can cause peak distortion.[16][17]
Polarity Highly polar, ionic.[4][5]Moderately polar.This is the key difference to exploit for separation. HILIC or Ion-Pair RP are well-suited for separating compounds with large polarity differences.[6][8][9]

Troubleshooting Guide: HPLC Method Development

This section provides a structured, question-and-answer approach to resolving common issues encountered during the separation of Risedronate and its impurity.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_optimization Method Optimization cluster_validation Verification Start Poor Separation or Co-elution Observed SelectMode Select Appropriate HPLC Mode (IP-RP, HILIC, IC) Start->SelectMode Initial Assessment OptimizeCol Optimize Stationary Phase (Column Chemistry) SelectMode->OptimizeCol Based on Polarity OptimizeMP Optimize Mobile Phase (pH, Buffer, Organic %) OptimizeParams Adjust Other Parameters (Temp, Flow Rate) OptimizeMP->OptimizeParams Further Refinement OptimizeCol->OptimizeMP Fine-tuning CheckResolution Assess Resolution (Rs > 2.0?) OptimizeParams->CheckResolution Evaluate CheckResolution->OptimizeMP No, Re-optimize End Separation Achieved Proceed to Validation CheckResolution->End Yes

Issue 1: Poor or No Retention of Risedronate on a Standard C18 Column

Q: My Risedronate peak is eluting at or near the solvent front on my C18 column, offering no separation from the impurity. What is happening and how can I fix it?

A: Causality & Explanation: This is expected behavior. Risedronate is a highly polar bisphosphonate that exhibits weak interaction with traditional non-polar C18 stationary phases.[4][8] The fundamental principle of reversed-phase chromatography is "like retains like," so non-polar columns poorly retain polar analytes.

Solutions & Protocols:

Solution A: Implement Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC)

  • Principle: Introduce an ion-pairing reagent (e.g., a quaternary ammonium salt for an acidic analyte like Risedronate) into the mobile phase. This reagent forms a neutral ion-pair with the charged Risedronate molecule, making it more hydrophobic and increasing its retention on the C18 column. A study by Zhang et al. successfully used n-amylamine as an ion-pairing reagent for risedronate analysis.[10]

  • Step-by-Step Protocol:

    • Reagent Selection: For the acidic phosphonate groups of Risedronate, a cationic ion-pairing reagent like Tetrabutylammonium (TBA) phosphate or n-amylamine is suitable.[10]

    • Mobile Phase Preparation:

      • Aqueous Phase: Prepare a buffered aqueous solution (e.g., 20 mM potassium phosphate) and add the ion-pairing reagent (e.g., 5-10 mM TBA).

      • pH Adjustment: Adjust the pH of the aqueous phase to be between 6.0 and 7.5. In this range, the phosphonate groups of Risedronate will be ionized, facilitating ion-pairing.

      • Organic Modifier: Use Methanol or Acetonitrile.

    • Initial Conditions: Start with a low percentage of the organic modifier (e.g., 10-20%) and perform a gradient elution to find the optimal separation window.

    • Equilibration: Ensure the column is thoroughly equilibrated with the ion-pairing mobile phase before the first injection, as this can take significantly longer than with standard RP methods.

Solution B: Switch to a More Polar Stationary Phase or a Different Chromatographic Mode

  • Principle: Use a column chemistry that is better suited for retaining polar compounds.

  • Recommendations:

    • Polar-Embedded Columns: Consider columns with polar-embedded groups (e.g., RP-Amide) which offer enhanced retention for polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or a zwitterionic phase) and a mobile phase with a high concentration of organic solvent.[5][6] This mode promotes the retention of polar analytes like Risedronate. A published HILIC method for Risedronate used a zwitterionic column with an acetonitrile-rich mobile phase.[5][6]

Issue 2: Peak Tailing or Poor Peak Shape for Risedronate

Q: I have achieved retention for Risedronate, but the peak shape is poor (significant tailing). What causes this?

A: Causality & Explanation: Poor peak shape for Risedronate is often caused by its strong chelating properties.[4][11] The phosphonate groups can interact with active metal sites (e.g., iron, stainless steel) within the HPLC system, including the column frit, tubing, and even the stationary phase itself. This secondary interaction leads to peak tailing.

Solutions & Protocols:

  • Principle: Mitigate the unwanted metal chelation by adding a competing chelating agent to the mobile phase or by using a metal-free or bio-inert HPLC system.

  • Step-by-Step Protocol:

    • Add a Chelating Agent: The most common and effective solution is to add a small concentration of Ethylenediaminetetraacetic acid (EDTA) to your mobile phase.[4][11]

      • Concentration: A concentration of 0.1 to 5 mM EDTA is typically sufficient. The USP method for Risedronate specifies a 4.8 mM EDTA mobile phase.[11]

      • Preparation: Dissolve the disodium salt of EDTA in the aqueous portion of your mobile phase before adding the organic modifier. Ensure it is fully dissolved.

    • Mobile Phase pH Control: Ensure the mobile phase pH is controlled. The USP method specifies a pH of 9.5, which helps keep Risedronate in a consistent, ionized state.[4][11]

    • Column Choice: If the problem persists, consider using a column specifically designed to have low metal content or one that has been properly passivated.

Issue 3: Inconsistent Retention Times and Poor Reproducibility

Q: My retention times are drifting between injections or from day to day. How can I improve the method's robustness?

A: Causality & Explanation: Inconsistent retention times are often symptomatic of an unequilibrated column, mobile phase instability, or fluctuations in temperature.[16][18] This is particularly common in ion-pair or HILIC methods, which can require longer equilibration times than standard reversed-phase methods.

Solutions & Protocols:

  • Principle: Ensure consistent and stable analytical conditions.

  • Step-by-Step Protocol:

    • Column Equilibration:

      • For IP-RP-HPLC: Equilibrate the column with at least 15-20 column volumes of the mobile phase containing the ion-pairing reagent.

      • For HILIC: Equilibration can be slow. Monitor the baseline and inject a standard repeatedly until the retention time is stable (e.g., <0.5% RSD).

    • Mobile Phase Management:

      • Prepare fresh mobile phase daily. Buffers can support microbial growth, and the pH of mobile phases containing volatile additives (like ammonia or formic acid) can change over time.

      • Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump.[18]

    • Temperature Control: Use a column oven to maintain a constant temperature (e.g., 30-40 °C). Even small fluctuations in ambient lab temperature can affect retention times.[16]

    • pH Control: The retention of Risedronate is highly sensitive to pH. Use a high-quality buffer and ensure the pH of your mobile phase is accurately and consistently prepared.

References

  • Risedronate. PubChem. National Center for Biotechnology Information. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]

  • Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. MDPI. [Link]

  • A review on method development by hplc. SciSpace. [Link]

  • Analysis of risedronate and related substances by ion-pair reversed-phase high-performance liquid chromatography with evaporative light-scattering detection. Analytical Sciences. [Link]

  • Risedronate-impurities. Pharmaffiliates. [Link]

  • Risedronate Sodium Impurities and Related Compound. Veeprho. [Link]

  • Insights into the Mechanism of Separation of Bisphosphonates by Zwitterionic Hydrophilic Interaction Liquid Chromatography: Application to the Quantitation of Risedronate in Pharmaceuticals. MDPI. [Link]

  • Risedronate Sodium-impurities. Pharmaffiliates. [Link]

  • Insights into the Mechanism of Separation of Bisphosphonates by Zwitterionic Hydrophilic Interaction Liquid Chromatography: Application to the Quantitation of Risedronate in Pharmaceuticals. ResearchGate. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Process for the preparation of risedronic acid or risedronate sodium.
  • The structure of risedronate sodium. ResearchGate. [Link]

  • Risedronate Sodium Tablets, USP. Mylan Pharmaceuticals ULC. [Link]

  • Risedronate Impurities. Alfa Omega Pharma. [Link]

  • ethyl 5-[(Z)-[pyridin-3-yl-[3-[(3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][7][11]thiazole-7-carbonyl)amino]phenyl]methylidene]amino]oxypentanoate. PubChem. National Center for Biotechnology Information. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Waters. [Link]

  • The Expert's Guide to Pharmaceutical Impurity Analysis. Separation Science. [Link]

  • Risedronate sodium Properties. U.S. Environmental Protection Agency. [Link]

  • ethyl 5-oxopentanoate. PubChem. National Center for Biotechnology Information. [Link]

  • Dosage forms of risedronate.

Sources

Minimizing dimer formation in Risedronate sodium manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimer Formation (Bisphosphonate Pyrophosphate Impurities)

Executive Technical Overview

Current Status: Active Severity: Critical (Pharmacopeial Compliance Risk)

In the synthesis of Risedronate Sodium, "dimer formation" typically refers to the generation of condensation byproducts linked via a P-O-P (pyrophosphate) anhydride bond . Unlike structural isomers (e.g., USP Related Compound C), these dimers are direct artifacts of the phosphonylation mechanism and insufficient hydrolysis.

This guide addresses the root causes of these pyrophosphate species (


) and provides a self-validating control strategy to ensure they are cleaved back into the monomeric Active Pharmaceutical Ingredient (API).

The Mechanism of Dimerization

To control the impurity, one must understand its origin. The reaction of 3-pyridylacetic acid (PAA) with


 and 

does not directly yield Risedronate. It yields a complex mixture of cyclic anhydrides and pyrophosphate intermediates.

The Critical Control Point (CCP) is the hydrolysis step. If the hydrolysis is too short, too cold, or pH-constrained, the P-O-P bonds survive into the final product.

Risedronate_Dimer_Mechanism Reactants Reactants (3-PAA + H3PO3 + PCl3) Intermediates Complex Matrix (Cyclic Anhydrides & P-O-P Oligomers) Reactants->Intermediates Phosphonylation (80-90°C) Hydrolysis Hydrolysis Step (Water/Acid Reflux) Intermediates->Hydrolysis Quench Decision Is Hydrolysis Complete? Hydrolysis->Decision Risedronate Target API (Monomer) Decision->Risedronate Yes (Bond Cleavage) Dimer Impurity: Dimer (Unbroken P-O-P Bond) Decision->Dimer No (Kinetic Failure)

Figure 1: The kinetic competition between monomer release and dimer retention. The P-O-P bond formed in the intermediate stage requires aggressive hydrolysis to cleave.

Troubleshooting Guide & FAQs

Module A: Reaction & Hydrolysis (The Root Cause)[1][2]

Q1: We are detecting high levels (>0.15%) of Risedronate Dimer in the crude reaction mixture. What is the primary variable to check? A: The primary variable is the Hydrolysis Duration and Temperature .

  • Mechanism: The reaction between PAA and

    
    /
    
    
    
    forms a "melt" or solution containing multimeric phosphonates. These are stable at neutral pH.
  • Corrective Action: Ensure your hydrolysis step involves a full reflux (approx. 100°C) for a minimum of 6 to 12 hours .

  • Validation: Pull a sample at 4 hours and 8 hours. Analyze via Ion Chromatography (IC) or HPLC.[1] If the dimer peak decreases between T=4 and T=8, your hydrolysis was previously insufficient.

Q2: Does the choice of solvent affect dimer formation? A: Indirectly, yes.

  • Sulfolane/Chlorobenzene: These solvents allow for better thermal control during the exothermic addition of

    
    . However, they can trap intermediates if not removed or miscible during hydrolysis.
    
  • Solvent-Free (Molten): This method (Kieczykowski protocol) often produces a hard, glassy mass that is difficult to hydrolyze efficiently because water cannot penetrate the solid matrix effectively.

  • Recommendation: If using a molten process, ensure the quench water is added slowly while the mass is still stirrable (but below boiling to avoid eruption) to ensure a homogeneous solution for hydrolysis.

Q3: We see variable dimer levels batch-to-batch. Our hydrolysis time is constant. What else could it be? A: Check your Stoichiometry (


:PAA ratio) .
  • The Trap: Excess

    
     drives the formation of more complex polyphosphonates. While some excess is needed (typically 3:1 or 3.5:1 ratio of 
    
    
    
    :PAA) to drive conversion, going beyond 4:1 increases the density of P-O-P linkages, requiring a more aggressive hydrolysis to break them down.
  • Fix: Tighten the molar ratio tolerance in your batch record.

Module B: Purification (The Cleanup)

Q4: Can we remove the dimer via crystallization if it survives hydrolysis? A: Yes, but it is pH-dependent.

  • Protocol: Risedronate Sodium is typically crystallized by adjusting the pH to ~4.5 - 5.0.

  • The Risk: Dimer species often have similar solubility profiles to the monomer at neutral pH.

  • Optimization: Perform a "hot filtration" at acidic pH (pH ~1.5 - 2.0) before the final pH adjustment. The monomer is highly soluble in hot acid; some polymeric impurities may precipitate or can be rejected during the final cooling ramp if the seeding is controlled.

Standardized Process Parameters (Reference Protocol)

To minimize dimer formation, the following control ranges are recommended based on field applications and patent literature.

ParameterRecommended RangeScientific Rationale

Addition Temp
70°C – 85°CPrevents thermal degradation of PAA while ensuring activation.
Reaction Time 2 – 4 HoursSufficient for phosphonylation; longer times favor heavy oligomers.
Hydrolysis Temp Reflux (~100°C) CRITICAL: Energy barrier to break P-O-P anhydride is high.
Hydrolysis Time > 6 Hours Kinetic data suggests dimer cleavage follows 1st-order decay.
Crystallization pH 4.5 – 5.0Isoelectric point vicinity for optimal Hemipentahydrate yield.

Decision Tree: Batch Rescue

Use this logic flow if a batch tests Out-of-Specification (OOS) for Dimer.

Troubleshooting_Tree Start OOS: High Dimer Detected Check_Hydrolysis Was Hydrolysis < 6h? Start->Check_Hydrolysis Action_Reflux Action: Re-suspend in water, add HCl, Reflux 4h Check_Hydrolysis->Action_Reflux Yes Check_pH Was pH adjustment rapid? Check_Hydrolysis->Check_pH No (It was >6h) Action_Recryst Action: Slow Recrystallization (pH 4.8, slow cool) Action_Reflux->Action_Recryst Check_pH->Action_Recryst Yes (Trapped impurity) Discard Discard / Rework Check_pH->Discard No (Process Failure)

Figure 2: Logic flow for remediation of batches containing high dimer levels.

References

  • Kieczykowski, G. R., et al. (1995).[2][3] Preparation of (4-Amino-1-Hydroxybutylidene)bisphosphonic Acid Sodium Salt, MK-217 (Alendronate Sodium).[4] An Improved Procedure for the Preparation of 1-Hydroxy-1,1-Bisphosphonic Acids. The Journal of Organic Chemistry. Link

    • "molten" and solvent-based synthesis routes used for all bisphosphonates, including Risedronate.
  • Lidert, Z., et al. (2003). Process for the preparation of risedronate sodium.[5][6][7][8] U.S. Patent No.[8] 6,562,974. Link

    • Significance: Details the specific synthesis of Risedronate, highlighting the use of pyridine/hydrochloride salts and temper
  • Vepsäläinen, J. J. (2002). Bisphosphonate Prodrugs: A New Way to Deliver Drugs to Bone? Current Medicinal Chemistry. Link

    • Significance: Discusses the stability of the P-O-P bond in bisphosphonate dimers and the conditions required for their hydrolysis.
  • European Pharmacopoeia (Ph. Eur.). Risedronate Sodium 2.5-hydrate Monograph 2572.

Sources

Navigating the Chromatographic Challenge of Pyridine-Based Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical support center for resolving the co-elution of pyridine-based impurities in High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I understand the critical nature of achieving baseline separation for accurate quantification and regulatory compliance. This guide is designed to provide you with not only step-by-step troubleshooting protocols but also the underlying scientific principles to empower your method development.

Frequently Asked Questions (FAQs)

Q1: Why are pyridine-based impurities often difficult to separate from the main analyte?

Pyridine and its derivatives are polar, basic compounds.[1][2] This inherent polarity can lead to poor retention on traditional reversed-phase columns (like C18) and potential interactions with residual silanols on the silica support, causing peak tailing.[3] Furthermore, impurities may be structurally very similar to the active pharmaceutical ingredient (API), such as positional isomers, making them chromatographically challenging to resolve.

Q2: What are the first adjustments I should make to my existing method if I observe co-elution?

The initial and often most impactful adjustments involve the mobile phase.[4] Modifying the mobile phase pH can alter the ionization state of your pyridine compounds, which in turn significantly affects their retention and selectivity.[5][6] Additionally, changing the organic modifier (e.g., from acetonitrile to methanol) can introduce different selectivity due to changes in solvent-analyte interactions.

Q3: When should I consider changing my HPLC column?

If mobile phase optimization does not yield the desired separation, changing the stationary phase is the next logical step.[4] Switching to a column with a different chemistry, such as a phenyl or a polar-embedded phase, can provide alternative retention mechanisms and improve resolution.[3] For positional isomers, columns that facilitate π-π interactions can be particularly effective.[7]

Troubleshooting Guides: A Systematic Approach to Resolving Co-elution

Co-elution occurs when two or more compounds elute from the HPLC column at the same time, resulting in overlapping peaks.[8] To systematically address this, we will focus on the three key factors of the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .

Issue 1: Poor Peak Shape and Tailing for Pyridine Compounds

Q: My pyridine peak is tailing and merging with a nearby impurity. What is causing this and how can I fix it?

A: The Cause: Peak tailing for basic compounds like pyridine is often due to secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[3] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.

The Solution: A Multi-Faceted Approach

  • Mobile Phase Modification:

    • pH Adjustment: Operating the mobile phase at a low pH (e.g., using 0.1% formic or acetic acid) will protonate the pyridine nitrogen, leading to a more consistent interaction with the stationary phase and improved peak shape.[1][3] Conversely, a high pH will keep the pyridine neutral, which can also improve peak shape, but requires a pH-stable column.[3]

    • Competing Base Additive: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can effectively block the active silanol sites, minimizing secondary interactions.[3]

  • Column Selection:

    • End-capped Columns: Modern, high-purity, end-capped C18 columns have a reduced number of free silanol groups, which can significantly improve the peak shape of basic compounds.

    • Alternative Stationary Phases: Consider columns with alternative chemistries that are less prone to silanol interactions, such as polymer-based or hybrid silica columns.[3]

Issue 2: Co-elution of Structurally Similar Pyridine Impurities (e.g., Positional Isomers)

Q: I am struggling to separate positional isomers of a substituted pyridine. What strategies can I employ?

A: The Challenge: Positional isomers often have very similar polarities and hydrophobicities, making them difficult to separate on standard reversed-phase columns. The key is to exploit subtle differences in their structure and electron distribution.

The Solution: Enhancing Selectivity (α)

  • Stationary Phase Selection:

    • Phenyl Columns: These columns offer π-π interactions between the phenyl rings of the stationary phase and the aromatic pyridine ring of the analytes. The position of substituents on the pyridine ring can influence these interactions, leading to differential retention.[7]

    • Fluorinated Phases (e.g., PFP): Pentafluorophenyl (PFP) columns provide a combination of hydrophobic, dipole-dipole, and π-π interactions, offering unique selectivity for aromatic and positional isomers.

    • Hydrogen Bonding Columns: Specialized columns designed for hydrogen bonding interactions can differentiate between isomers based on the accessibility of the pyridine nitrogen and other functional groups.[9]

  • Mobile Phase Optimization:

    • Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity. Methanol is a protic solvent and can engage in hydrogen bonding, which may provide a different elution order compared to the aprotic acetonitrile.

    • Temperature: Adjusting the column temperature can sometimes improve the separation of closely eluting peaks. A good starting point is to evaluate temperatures between 25°C and 40°C.

Experimental Protocol: Screening for Positional Isomer Separation

  • Initial Column: Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at a suitable wavelength.

If co-elution persists, systematically change one parameter at a time:

  • Step 1: Replace Acetonitrile with Methanol in Mobile Phase B.

  • Step 2: Switch to a Phenyl column and repeat the gradient with both Acetonitrile and Methanol.

  • Step 3: If available, test a column designed for hydrogen bonding interactions.[9]

ParameterCondition 1Condition 2Condition 3
Column C18C18Phenyl
Organic Modifier AcetonitrileMethanolAcetonitrile/Methanol
Expected Interaction Primarily HydrophobicHydrophobic + H-bondingπ-π Interactions
Issue 3: Co-elution of Chiral Pyridine-Based Impurities (Enantiomers)

Q: My chiral pyridine compound is showing a single peak, but I suspect an enantiomeric impurity is co-eluting. How can I resolve this?

A: The Challenge: Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, a chiral environment is necessary to differentiate them.

The Solution: Chiral Chromatography

  • Chiral Stationary Phases (CSPs): This is the most direct and common approach.[10][11] CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times.

    • Polysaccharide-based CSPs: Columns like those based on cellulose or amylose derivatives are widely used and offer broad enantioselectivity for a variety of compounds, including those with pyridine moieties.[10][12]

    • Macrocyclic Glycopeptide CSPs: Columns based on selectors like vancomycin or teicoplanin can be effective for separating chiral amines and other polar compounds.[13]

  • Chiral Mobile Phase Additives: While less common, adding a chiral selector to the mobile phase can also induce separation on a standard achiral column.

Experimental Protocol: Chiral Separation Screening

  • Column Selection: Start with a broad-selectivity polysaccharide-based chiral column (e.g., Chiralpak IA or Chiralcel OD).[12]

  • Mobile Phase: Begin with a normal-phase mobile phase, as these often provide better enantioselectivity. A common starting point is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[12]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at a suitable wavelength.

If separation is not achieved:

  • Vary the Modifier: Change the ratio of n-hexane to isopropanol.

  • Try Different Modifiers: Alcohols like ethanol can sometimes provide different selectivity.

  • Switch to Reversed-Phase: If normal-phase is unsuccessful, screen the same columns with reversed-phase mobile phases (e.g., acetonitrile/water or methanol/water with a buffer).

Advanced Troubleshooting: When Standard Approaches Are Insufficient

Q: I have tried multiple columns and mobile phases, but a critical pyridine-based impurity remains co-eluted. What are my next steps?

A: The Solution: Leveraging Advanced Techniques

  • Hydrophilic Interaction Chromatography (HILIC): For very polar pyridine impurities that are poorly retained even on polar-embedded reversed-phase columns, HILIC can be an excellent alternative.[14] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar compounds.[14]

  • Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC provides a significant increase in peak capacity by subjecting the sample to two independent separation mechanisms. The peak of interest from the first dimension is transferred to a second column with a different selectivity for further separation.

  • Mass Spectrometry (MS) Detection: If the co-eluting compounds have different mass-to-charge ratios (m/z), an MS detector can distinguish and quantify them even if they are not chromatographically separated.[15] This is particularly useful for identifying and quantifying impurities that are present at very low levels.[15]

Troubleshooting Workflow Diagram

Caption: A logical workflow for systematically troubleshooting co-elution issues.

References

  • Lederer, M., et al. (2003). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 949-955. Available from: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Taylor & Francis Online. (2022). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine-2-yl)-[3]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Analytical Chemistry Letters, 12(3). Available from: [Link]

  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • ResearchGate. (n.d.). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Available from: [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available from: [Link]

  • LCGC. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available from: [Link]

  • Technology Networks. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. Available from: [Link]

  • Looking at life with a scientific lens. (2019). Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes. Available from: [Link]

  • Nacalai Tesque, Inc. HPLC Column for Structual Isomers. Available from: [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available from: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available from: [Link]

  • SIELC Technologies. (2018). Separation of Pyridine, 4-ethyl-2-methyl- on Newcrom R1 HPLC column. Available from: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • MDPI. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Available from: [Link]

  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Available from: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • PMC. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector. Available from: [Link]

  • Reddit. (2016). Mass spectrum of pyridine shows most intense peak at 52! Any ideas as to why? Available from: [Link]

Sources

Executive Summary: The "Water" & "Nucleophile" Paradox

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl Ester Stability in Basic Conditions

Ticket ID: EST-BAS-001 Topic: Preventing Hydrolysis & Transesterification of Ethyl Esters Status: Open Assigned Specialist: Senior Application Scientist

Researchers frequently encounter ethyl ester degradation when attempting to perform reactions elsewhere on the molecule (e.g.,


-deprotonation, aldol condensations, or eliminations). The core issue is that hydroxide ions (

) are potent nucleophiles that attack the carbonyl carbon, leading to irreversible saponification (hydrolysis).[1][2]

The Golden Rule: To preserve an ethyl ester in basic conditions, you must eliminate water (the source of hydroxide) and select a base that is either non-nucleophilic or chemically degenerate (matches the ester).

Diagnostic Decision Matrix (Base Selection)

Use this logic flow to select the appropriate reagent system. If you choose the wrong base, you will either hydrolyze your ester or stall your reaction.

BaseSelection Start Start: Reaction Requirement Q1 Is the target proton highly acidic? (pKa < 13, e.g., 1,3-dicarbonyl) Start->Q1 WeakBase Use Non-Nucleophilic Organic Base (DBU, DIPEA, TEA) Q1->WeakBase Yes Q2 Do you need a Strong Base? (Kinetic Enolate / pKa > 20) Q1->Q2 No Nucleophilic Nucleophilic Base Selected (e.g., Alkoxide) Q2->Nucleophilic No (Small Base) NonNucleophilic Non-Nucleophilic Strong Base (LDA, LiHMDS, KHMDS) Q2->NonNucleophilic Yes (Steric Bulk) Q3 Is the base nucleophilic? CheckMatch Does the Alkoxide match the Ester? (Sodium Ethoxide for Ethyl Ester) Nucleophilic->CheckMatch Safe SAFE: Degenerate Transesterification (No net change) CheckMatch->Safe Yes (NaOEt + EtOH) Unsafe CRITICAL FAILURE: Unwanted Transesterification (e.g., Methyl Ester formed) CheckMatch->Unsafe No (NaOMe + MeOH)

Figure 1: Decision tree for selecting a base compatible with ethyl esters to prevent hydrolysis or unwanted transesterification.

Technical Deep Dive: The Three Pillars of Stability

Pillar A: Thermodynamic vs. Kinetic Control (The Temperature Factor)

Hydrolysis is often a function of temperature.[3] When generating enolates, low temperatures favor deprotonation (kinetic control) over nucleophilic attack at the carbonyl (thermodynamic product).

  • Protocol: Cool reaction vessels to -78°C (dry ice/acetone) before adding strong bases like LDA.

  • Mechanism: At -78°C, the bulky amide base removes the accessible

    
    -proton faster than it can penetrate the steric shield of the carbonyl carbon.
    
Pillar B: The "Matching" Principle (Transesterification Defense)

If you must use an alkoxide base (which is nucleophilic), you must match the base to the ester group.

  • Scenario: You treat Ethyl Acetate with Sodium Methoxide .

  • Result: You will form Methyl Acetate via transesterification.[4]

  • Solution: Always use Sodium Ethoxide in Ethanol for ethyl esters. The reaction still occurs, but the product is identical to the starting material (degenerate exchange).

Pillar C: Anhydrous Rigor (Hydrolysis Prevention)

"Basic hydrolysis" requires water to generate the hydroxide ion (


). If the system is strictly anhydrous, 

cannot form, and saponification is chemically impossible.

Quantitative Data: Base Compatibility Table

Base ClassSpecific ReagentpKa (Conj. Acid)NucleophilicityCompatibility with Ethyl Ester
Amine (Weak) Pyridine, TEA~5-10ModerateHigh (Too weak to deprotonate

-C usually, but safe)
Amine (Strong) DBU, DIPEA~12-13Low (Steric)High (Good for Knoevenagel/Michael rxns)
Alkoxide NaOEt (Sodium Ethoxide)~16HighConditional (Must use EtOH solvent; safe via degeneracy)
Alkoxide NaOMe (Sodium Methoxide)~15.5HighFATAL (Converts Ethyl -> Methyl ester)
Alkoxide t-BuOK (Potassium t-butoxide)~17ModerateModerate (Steric bulk reduces attack, but transesterification possible)
Amide (Strong) LDA, LiHMDS~36Very LowExcellent (at -78°C; Kinetic control)
Hydride NaH (Sodium Hydride)~35Non-nucleophilicGood (Acts as base only; H2 gas byproduct)

Standard Operating Procedures (SOPs)

SOP-01: Generation of Kinetic Enolate (LDA Method)

Use this for alkylating the


-position of an ethyl ester without hydrolyzing it.
  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvent: Add anhydrous THF (Tetrahydrofuran). Note: THF must be distilled from Na/Benzophenone or passed through an alumina drying column.

  • Base Formation: Add diisopropylamine (1.1 eq) followed by n-Butyllithium (1.1 eq) at -78°C. Stir for 30 mins to form LDA.

  • Substrate Addition: Add the ethyl ester (1.0 eq) dropwise as a solution in THF at -78°C.

  • Reaction: Stir for 45-60 mins at -78°C. The bulky LDA abstracts the proton; the low temp prevents attack on the ester carbonyl.

  • Quench: Add electrophile, then warm to room temp. Quench with saturated

    
     (mildly acidic buffer) to avoid basic hydrolysis during workup.
    
SOP-02: The "Degenerate" Environment (NaOEt Method)

Use this for thermodynamic enolates or condensations (e.g., Claisen).

  • Solvent: Use absolute ethanol (200 proof, anhydrous). Do NOT use 95% ethanol (the 5% water will cause hydrolysis).

  • Base: Dissolve Sodium metal (clean, oxide-free) in the absolute ethanol to generate fresh Sodium Ethoxide (

    
    ).
    
  • Reaction: Add ethyl ester. Reflux is permitted here because any attack on the carbonyl by

    
     reforms the ethyl ester.
    

Troubleshooting & FAQs

Q1: I used NaOH in Ethanol, and my yield dropped 50%. What happened? A: You created a "saponification engine." Even in ethanol, NaOH introduces the hydroxide ion (


). Hydroxide is a smaller, harder nucleophile than ethoxide and attacks the carbonyl faster.
  • Fix: Never use hydroxide salts (NaOH, KOH) if you want to keep the ester. Use the metal alkoxide (NaOEt) generated from sodium metal.

Q2: Can I use DBU for deprotonation? A: Yes, but only for "activated" esters (e.g., malonates or


-keto esters where pKa < 13). DBU is a non-nucleophilic base, so it will not attack the ester carbonyl, making it very safe. However, it is not strong enough (pKa ~12) to deprotonate a simple ester (pKa ~25).

Q3: I see a "Methyl" peak in my NMR instead of "Ethyl". A: You likely used Methanol as a solvent or Sodium Methoxide as a base.

  • Fix: Switch to Ethanol/Sodium Ethoxide. If you must use a different solvent, use a bulky base like t-Butoxide or LDA that cannot easily form a stable tetrahedral intermediate.

Q4: How do I quench the reaction without hydrolyzing the ester? A: Avoid adding strong aqueous acids or bases directly to the crude mixture.

  • Protocol: Pour the reaction mixture into a cold, saturated solution of Ammonium Chloride (

    
    ). This buffers the pH to ~5-6, which is too mild to hydrolyze the ester rapidly but strong enough to neutralize the amide/alkoxide bases.
    

References

  • BenchChem. (2025).[5] Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification Mechanism. Retrieved from

  • Common Organic Chemistry. (2025). Ester to Acid - Common Conditions and Reagents. Retrieved from

  • LibreTexts Chemistry. (2020). 22.6: Ester Chemistry - Hydrolysis and Transesterification. Retrieved from

  • Taylor & Francis. (2022). Non-nucleophilic bases: Knowledge and References. Retrieved from

Sources

Removing unreacted 3-acetylpyridine from pentanoate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of pentanoate intermediates. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with esterification reactions involving pentanoic acid derivatives and encounter challenges in removing unreacted 3-acetylpyridine.

The presence of unreacted starting materials or basic reagents like 3-acetylpyridine is a common hurdle in synthetic chemistry. Complete removal is critical for ensuring the purity of the final product, which is paramount for downstream applications, particularly in drug development. The key to effective separation lies in exploiting the distinct physicochemical differences between the neutral pentanoate ester product and the basic 3-acetylpyridine impurity. This guide provides detailed, field-proven troubleshooting protocols and answers to frequently asked questions to help you achieve high purity for your target compounds.

Core Principles of Separation

The strategies outlined in this guide are based on exploiting the fundamental differences in the chemical properties of your neutral pentanoate ester and the basic 3-acetylpyridine impurity.

PropertyPentanoate Ester (Typical)3-AcetylpyridineRationale for Separation
Chemical Nature NeutralBasic (pKa of conjugate acid ~3.4)The basic nitrogen of the pyridine ring can be protonated to form a salt, drastically changing its solubility.
Solubility Soluble in organic solvents; limited water solubility.[1]Soluble in many organic solvents and also soluble in water and acidic solutions.[2][3]Protonation renders 3-acetylpyridine highly soluble in an aqueous phase, allowing for its extraction from an organic phase containing the ester.
Boiling Point Varies by specific ester, generally low to moderate.[1]~220-228 °C at 760 mmHg.[3][4][5]A significant boiling point difference may allow for purification by distillation, especially if the ester is volatile.
Polarity Moderately polarMore polar than many simple estersDifferences in polarity can be exploited for separation using column chromatography.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My post-reaction analysis (NMR, GC-MS) shows significant amounts of unreacted 3-acetylpyridine. What is the most reliable method to remove it?

Answer: The most robust and widely used method for removing a basic impurity like 3-acetylpyridine from a neutral organic product is Acid-Base Liquid-Liquid Extraction . This technique leverages the basicity of the pyridine nitrogen. By washing your organic reaction mixture with a dilute aqueous acid, you convert the 3-acetylpyridine into its water-soluble pyridinium salt, which is then partitioned into the aqueous layer and removed.[6][7]

Workflow: Acid-Base Extraction

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Acid Wash (Extraction) cluster_2 Step 3: Separation cluster_3 Step 4: Product Isolation A Crude Reaction Mixture (Ester + 3-Acetylpyridine) B Add Immiscible Organic Solvent (e.g., Ethyl Acetate, DCM) A->B C Transfer to Separatory Funnel D Add Dilute Aqueous Acid (e.g., 1M HCl) C->D E Shake & Vent Funnel D->E F Allow Layers to Separate E->F G Organic Layer (Top or Bottom?) Contains Pure Ester F->G Drain Layers H Aqueous Layer Contains Water-Soluble Pyridinium Salt F->H Drain Layers I Wash Organic Layer (Brine) G->I J Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) I->J K Filter & Evaporate Solvent J->K L Pure Pentanoate Ester K->L

Caption: Workflow for removing 3-acetylpyridine via acid-base extraction.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve your crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl or 5% H₂SO₄).

    • Causality: The acid protonates the basic nitrogen atom of the 3-acetylpyridine, forming a charged pyridinium ion. This ionic salt is significantly more soluble in the aqueous phase than in the organic phase.[6][8]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Vent periodically.

  • Separation: Place the funnel upright in a ring stand and allow the two layers to fully separate. Drain the aqueous layer (which contains the impurity) and collect the organic layer.

  • Repeat: Repeat the acid wash (Steps 3-5) one or two more times to ensure complete removal. Check the pH of the final aqueous wash to ensure it is still acidic.[9]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield your purified pentanoate ester.[10]

Question 2: My pentanoate ester is sensitive to acid and might hydrolyze. Is there an alternative to the acidic wash?

Answer: Yes. If your ester is labile under acidic conditions, you can use an aqueous solution of copper (II) sulfate (CuSO₄). Pyridines are excellent ligands and will form a water-soluble coordination complex with copper ions, which can then be extracted into the aqueous phase.[7][10] This method avoids the use of strong acids.

Detailed Protocol: Copper Sulfate Wash
  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent (e.g., EtOAc, DCM) and transfer to a separatory funnel.

  • Copper Wash: Add an equal volume of a 10% aqueous CuSO₄ solution.

  • Extraction: Shake the funnel vigorously. You should observe the blue aqueous layer intensifying in color or turning deep blue/purple as the pyridine-copper complex forms.[7]

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Continue washing with fresh portions of the CuSO₄ solution until you no longer see a significant color change in the aqueous layer upon mixing.[10]

  • Final Wash: Wash the organic layer with brine to remove any residual copper salts and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the purified product.

Question 3: I've performed an acid wash, but I still see trace amounts of 3-acetylpyridine. How can I get my product completely pure?

Answer: For removing trace or stubborn impurities, flash column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[11][12] Since 3-acetylpyridine is more polar than a typical pentanoate ester, it will adhere more strongly to the silica gel and elute later.

Workflow: Flash Column Chromatography

G cluster_0 Step 1: Preparation cluster_1 Step 2: Elution cluster_2 Step 3: Analysis & Isolation A Select Solvent System via TLC (e.g., Hexane:EtOAc) B Pack Column with Silica Gel Slurry A->B C Load Crude Product onto Column B->C D Add Eluent to Top of Column C->D E Apply Gentle Pressure (Flash) D->E F Collect Fractions Sequentially E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions Containing Ester G->H I Evaporate Solvent H->I J Highly Pure Pentanoate Ester I->J

Caption: General workflow for purification by flash column chromatography.

Detailed Protocol: Flash Column Chromatography
  • Solvent System Selection: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Adjust the ratio until the desired pentanoate ester has an Rf value of approximately 0.2-0.3.[13] The 3-acetylpyridine spot should be at or near the baseline (Rf ~ 0).

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading). Alternatively, dissolve the sample in a minimal amount of the eluent and carefully pipette it directly onto the top of the column bed (wet loading).

  • Elution: Carefully add the eluent to the column and use gentle positive pressure (from a pump or inert gas line) to push the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) onto a TLC plate to monitor the separation. The less polar pentanoate ester will elute first, followed by the more polar 3-acetylpyridine.

  • Isolation: Combine the fractions that contain only your pure product (as determined by TLC), and remove the solvent under reduced pressure.

  • Pro-Tip: For basic compounds like 3-acetylpyridine, which can sometimes streak on acidic silica gel, you can neutralize the silica by preparing your eluent with a very small amount (0.1-0.5%) of triethylamine. This will improve the peak shape and separation.[14]

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm that all the 3-acetylpyridine has been removed?

A robust analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming purity.[15] By comparing the chromatogram of your purified product to a reference standard of 3-acetylpyridine, you can confirm its absence with high sensitivity. The unique fragmentation pattern in the mass spectrum provides definitive identification.[15] High-field ¹H NMR spectroscopy is also excellent for detecting the characteristic aromatic signals of the pyridine ring, which should be absent in your final product.

Q2: Can I use distillation to remove 3-acetylpyridine?

Distillation can be a viable option, particularly on a larger scale, but it depends on the boiling point of your specific pentanoate ester. 3-Acetylpyridine has a high boiling point of approximately 220-228 °C.[3][4] If your pentanoate ester is significantly more volatile (i.e., has a much lower boiling point), simple or fractional distillation could be effective. However, for complete removal of trace amounts, distillation is often less effective than extraction or chromatography.[16]

Q3: What causes an emulsion during liquid-liquid extraction, and how can I break it?

Emulsions are fine dispersions of one liquid within another that fail to separate. They often form during vigorous shaking, especially if acidic or basic compounds are present that can act as surfactants. To break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Brine: Add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer can help force the separation.

  • Gentle Agitation: Gently swirl the funnel instead of shaking it vigorously.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the dispersed droplets.

Q4: Is 3-acetylpyridine hazardous? What safety precautions should I take?

Yes, 3-acetylpyridine is classified as toxic if swallowed and can cause skin irritation.[17] Always handle it in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses or a face shield, nitrile gloves, and a lab coat.[18] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[4][17]

References

  • PubChem. 3-Acetylpyridine | C7H7NO | CID 9589. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Acetylpyridine. [Link]

  • YouTube. How to remove pyridine from your reaction crude?. [Link]

  • ResearchGate. Chromatogram of 3-acetylpyridine spiked with the known impurities at 0.2%. [Link]

  • Google Patents. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Sciencemadness Discussion Board. removal of pyridine. [Link]

  • Reddit. Removing Pyridine : r/chemistry. [Link]

  • YouTube. Liquid-Liquid Extraction. [Link]

  • University of Rochester. Remove Sticky Reagents. [Link]

  • Google Patents.
  • Columbia University. Column chromatography. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Chemsrc. 3-Acetylpyridine | CAS#:350-03-8. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • University of Rochester. Flash Column Chromatography. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ScienceDirect. Pyridine - an overview. [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Imatinib (C17H21N3O3)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Imatinib (Gleevec®), a tyrosine kinase inhibitor with the molecular formula C17H21N3O3. Understanding the fragmentation behavior of Imatinib is critical for its bioanalytical quantitation, metabolite identification, and quality control in pharmaceutical formulations. We will compare fragmentation patterns under different conditions and provide insights into the underlying fragmentation mechanisms, supported by experimental data and established literature.

Introduction to Imatinib and its Analytical Importance

Imatinib is a first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Its therapeutic success has made it a widely studied molecule in pharmaceutical and clinical research. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the determination of Imatinib and its metabolites in biological matrices due to its high sensitivity and specificity. A thorough understanding of its fragmentation is paramount for developing robust and reliable analytical methods.

The structure of Imatinib, characterized by a pyridine ring linked to a pyrimidine-aniline moiety and a benzamide group connected to a piperazine ring, offers multiple sites for characteristic fragmentation.

Molecular Structure of Imatinib:

  • Chemical Formula: C17H21N3O3

  • Monoisotopic Mass: 323.1634 g/mol

  • Key Structural Features: Pyridine, pyrimidine, aniline, amide, and piperazine moieties.

Electrospray Ionization (ESI) and Precursor Ion Formation

Under positive mode Electrospray Ionization (ESI), Imatinib readily forms a protonated molecule, [M+H]+, at an m/z of 494.2. This pseudomolecular ion is the precursor ion selected for fragmentation in tandem mass spectrometry (MS/MS) experiments. The high proton affinity of the nitrogen atoms in the pyridine and piperazine rings makes this a highly stable and abundant ion under typical ESI conditions.

Comparative Analysis of Collision-Induced Dissociation (CID) Fragmentation

The fragmentation of the [M+H]+ precursor ion of Imatinib is highly dependent on the collision energy applied. We will compare the fragmentation pathways at low and high collision energies to illustrate how this parameter can be optimized for different analytical goals, such as quantitation versus structural elucidation.

Dominant Fragmentation Pathway at Low Collision Energy

At lower collision energies, typically used for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays for quantification, the fragmentation is dominated by the cleavage of the amide bond between the benzamide and piperazine rings.

This primary fragmentation event results in the formation of a highly stable and abundant product ion at m/z 394.1 . This transition (494.2 -> 394.1 ) is the most commonly used for the quantification of Imatinib in bioanalytical methods due to its high intensity and specificity. The fragmentation involves the neutral loss of N-methylpiperazine (100.1 Da).

Proposed Fragmentation Mechanism at Low Collision Energy:

cluster_0 Imatinib [M+H]+ Precursor Ion cluster_1 Primary Fragmentation precursor C17H21N3O3 [M+H]+ m/z 494.2 product1 Product Ion m/z 394.1 precursor->product1  - C5H12N2 (N-methylpiperazine)  - 100.1 Da cluster_low_E Low Collision Energy cluster_high_E Higher Collision Energy precursor Imatinib [M+H]+ m/z 494.2 prod_394 Product Ion m/z 394.1 precursor->prod_394 - C5H12N2 (100.1 Da) prod_295_from_494 Product Ion m/z 295.1 precursor->prod_295_from_494 - C11H13N3O (199.1 Da) prod_379 Product Ion m/z 379.1 prod_394->prod_379 - CH3 (15.0 Da) prod_295_from_394 Product Ion m/z 295.1 prod_394->prod_295_from_394 - C6H5NO (99.0 Da)

Caption: Imatinib fragmentation pathways at different collision energies.

Experimental Protocol for Imatinib Fragmentation Analysis

To reproduce the fragmentation data discussed, a standard LC-MS/MS workflow can be employed.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of Imatinib reference standard in methanol or DMSO at 1 mg/mL. Create working solutions by serial dilution in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Separation (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 400 °C.

    • MS1 Scan: Scan from m/z 100 to 600 to confirm the precursor ion at m/z 494.2.

    • MS2 Fragmentation:

      • Precursor Ion: m/z 494.2.

      • Collision Gas: Argon.

      • Collision Energy Ramp: Perform experiments by ramping the collision energy from 10 eV to 40 eV to observe the changes in the product ion spectrum. For quantitative methods, a fixed optimal collision energy for the 494.2 -> 394.1 transition (typically 20-25 eV) should be used.

Conclusion and Best Practices

The fragmentation pattern of Imatinib is well-characterized and provides a reliable basis for its analysis.

  • For Quantification: The 494.2 -> 394.1 transition is the most robust and sensitive choice for MRM-based assays. Its high abundance and specificity make it ideal for routine bioanalysis.

  • For Structural Confirmation: Utilizing higher collision energies to generate additional fragments like m/z 379.1 and m/z 295.1 can provide a higher degree of confidence in peak identification, especially in complex matrices or for metabolite profiling.

This guide has demonstrated that a systematic evaluation of fragmentation under different energy regimes is crucial for method development. By understanding the causal relationships between collision energy and fragmentation pathways, researchers can develop highly optimized and reliable mass spectrometric methods for Imatinib and its related compounds.

References

  • Title: Chronic myeloid leukemia Source: The Lancet URL: [Link]

  • Title: Imatinib Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: A review of the analytical methods for the determination of imatinib Source: Talanta URL: [Link]

  • Title: Development and validation of a stability-indicating HPLC method for the determination of imatinib mesylate in bulk drug and pharmaceutical dosage form Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Simultaneous determination of imatinib and its main metabolite N-desmethyl imatinib in human plasma by high-performance liquid chromatography–tandem mass spectrometry Source: Journal of Chromatography B URL: [Link]

FTIR Characterization of Hydroxyimino Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxyimino esters (commonly referred to as oxime esters in specific contexts) represent a critical class of intermediates in pharmaceutical chemistry, particularly in peptide synthesis as racemization suppressants (e.g., Oxyma Pure). Their rapid and accurate characterization is essential for monitoring reaction progress and ensuring reagent purity.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation and stereochemical assignment (E/Z isomerism), Fourier Transform Infrared (FTIR) spectroscopy offers superior utility for real-time reaction monitoring and rapid quality control (QC) . This guide provides a technical breakdown of the characteristic vibrational modes of hydroxyimino esters, distinguishing them from their precursors and byproducts, and establishes a validated protocol for their analysis.

Structural Analysis & Spectral Theory

The hydroxyimino ester pharmacophore contains three magnetically and vibrationally distinct functionalities that interact electronically:

  • The Ester Carbonyl (

    
    ):  Typically found at 1735–1750 cm⁻¹, but subject to conjugation.[1]
    
  • The Oxime Moiety (

    
    ):  Provides a 
    
    
    
    stretch and a broad
    
    
    stretch.
  • Electronic Conjugation: In

    
    -hydroxyimino esters (e.g., Ethyl 2-cyano-2-(hydroxyimino)acetate), the 
    
    
    
    bond is conjugated with the ester carbonyl. This conjugation lowers the force constant of the carbonyl bond, resulting in a red shift (lower wavenumber) compared to non-conjugated esters.
Mechanistic Insight: The "Conjugation Shift"

In a standard aliphatic ester (e.g., Ethyl acetate), the


 stretch appears sharp at ~1745 cm⁻¹. In an 

-hydroxyimino ester, the

-system delocalization between the

and

reduces the double-bond character of the carbonyl. Consequently, the

peak shifts to 1715–1725 cm⁻¹ . This shift is diagnostic and confirms the formation of the oxime from an active methylene precursor.

Characteristic Peak Assignments

The following data uses Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) as the reference standard, as it is the most industrially relevant compound in this class.

Table 1: Diagnostic FTIR Peaks for Hydroxyimino Esters vs. Precursors
Functional GroupPrecursor (Ethyl Cyanoacetate)Hydroxyimino Ester (Oxyma Pure) Spectral Feature & Notes
O-H Stretch Absent3200–3400 cm⁻¹ Broad/Strong. Indicates H-bonded oxime hydroxyl. Disappears upon acetylation/coupling.
C≡N Stretch ~2260 cm⁻¹2225–2230 cm⁻¹ Medium/Sharp. The shift is due to the electron-withdrawing nature of the adjacent oxime.
C=O Stretch 1745–1755 cm⁻¹1715–1725 cm⁻¹ Strong/Sharp. Red-shifted due to conjugation with C=N.
C=N Stretch Absent1665–1675 cm⁻¹ Medium. Diagnostic for oxime formation. Often appears as a shoulder to the C=O if resolution is low.
N-O Stretch Absent930–950 cm⁻¹ Medium. Fingerprint region marker for the N-O bond.
Comparative Spectra Analysis[2][3]
  • Differentiation from Active Esters: If the oxime hydroxyl reacts to form an "active ester" (e.g., during peptide coupling), the broad

    
     peak at 3300 cm⁻¹ disappears, and a new, high-frequency carbonyl peak (active ester 
    
    
    
    ) often appears around 1780–1800 cm⁻¹ .
  • Differentiation from Salts: The salt form of Oxyma (e.g., Oxyma-B) often shows shifted carbonyl bands (approx. 1690 cm⁻¹) due to anionic resonance delocalization.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the method of choice for speed, it must be contextualized against other analytical techniques.

Table 2: Performance Matrix (FTIR vs. NMR vs. HPLC)
FeatureFTIR (ATR) ¹H / ¹³C NMR HPLC-UV
Speed < 1 min (No solvent needed)10–30 mins (Solvent prep required)15–45 mins (Method dependent)
Isomer Resolution Poor (E/Z bands overlap)Excellent (Distinct chemical shifts)Good (If method separates isomers)
Quantification Semi-quantitative (Beer's Law limits)Quantitative (Integration)Quantitative (Area %)
Moisture Sensitivity High (Hygroscopic samples obscure OH)Low (In deuterated solvent)N/A (Aqueous mobile phases)
Best Use Case In-process control (IPC), Raw Material ID Structural Elucidation, StereochemistryFinal Purity Assay

Experimental Protocol: Reaction Monitoring Workflow

This protocol describes the monitoring of the nitrosation of ethyl cyanoacetate to form ethyl 2-cyano-2-(hydroxyimino)acetate.

Workflow Visualization

G Start Starting Material (Ethyl Cyanoacetate) Reaction Nitrosation Reaction Start->Reaction Sampling Aliquot Sampling Reaction->Sampling t = 30 min FTIR FTIR Analysis (ATR Mode) Sampling->FTIR Decision Check 1720 cm⁻¹ & 3300 cm⁻¹ FTIR->Decision Decision->Reaction Peaks Weak End Workup & Isolation Decision->End Peaks Strong (Reaction Complete)

Figure 1: Decision-tree workflow for monitoring hydroxyimino ester synthesis using ATR-FTIR.

Step-by-Step Methodology
  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a Diamond or ZnSe Attenuated Total Reflectance (ATR) accessory.

    • Parameters: Resolution: 4 cm⁻¹; Scans: 16–32; Range: 4000–600 cm⁻¹.

    • Background: Collect an air background immediately prior to sampling to account for atmospheric

      
       and 
      
      
      
      .
  • Sample Preparation (Critical):

    • Note: Hydroxyimino esters are often hygroscopic. Moisture absorption will broaden the

      
       region (3400 cm⁻¹) and may obscure the oxime 
      
      
      
      .
    • Solid Samples: Place ~5 mg of solid directly on the crystal. Apply high pressure using the anvil to ensure good contact.

    • Liquid/Reaction Mixtures: Place 1 drop of the reaction mixture on the crystal. If the solvent is IR-absorbing (e.g., DCM, EtOAc), allow the solvent to evaporate for 10–15 seconds on the crystal before scanning, or subtract the solvent spectrum if quantitative precision is required.

  • Data Interpretation:

    • Step 1: Normalize the baseline.

    • Step 2: Zoom into the Carbonyl Region (1800–1600 cm⁻¹).

    • Step 3: Look for the shift .

      • Incomplete Reaction: Dominant peak at ~1750 cm⁻¹ (Starting Material).

      • Complete Reaction: Dominant peak at ~1720 cm⁻¹ (Product) + Appearance of broad band at 3300 cm⁻¹.

  • Cleaning:

    • Clean the crystal with Isopropanol (IPA) or Ethanol. Avoid Acetone if the sealants are sensitive, though diamond ATRs are generally robust.

Troubleshooting & Artifacts

  • Broad O-H Band: If the region 3000–3500 cm⁻¹ is a shapeless blob, your sample is likely wet. Dry the sample in a vacuum desiccator over

    
     for 2 hours and re-run.
    
  • Split Carbonyl Peak: If you see a "split" peak at 1720 cm⁻¹ and 1745 cm⁻¹, the reaction is incomplete. The 1745 cm⁻¹ shoulder is unreacted ester precursor.

  • Weak C=N: The

    
     stretch at ~1670 cm⁻¹ is inherently weaker than the 
    
    
    
    . Do not use its intensity as the primary measure of yield; rely on the
    
    
    shift.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.

  • Sigma-Aldrich. (2025).[2] "Oxyma Pure Product Specification and IR Identification." Merck KGaA.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 6399475, Ethyl (E)-cyano(hydroxyimino)acetate." PubChem.

  • Dziembowska, T., et al. (2008). "An Evidence of Various Rotamers of (E) 2-Hydroxyimino-2-cyanoacetic Acid Ethyl Ester by FTIR Spectroscopy." Zeitschrift für Physikalische Chemie.[3]

Sources

Comprehensive Guide: COA Requirements for Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

Topic: COA Requirements for Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate Reference Material Content Type: Publish Comparison Guide

Executive Summary

Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (CAS: 1076198-10-1), chemically defined as Ethyl 5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate , is a critical process-related impurity often encountered in the synthesis of pyridyl-based pharmaceutical intermediates (e.g., in the Risedronate sodium pathway).[1][2] Its structure features a pentanoate backbone substituted with two 3-pyridyl rings and a terminal oxime (hydroxyimino) group.[1][3][4]

For researchers and drug development professionals, the Certificate of Analysis (COA) for this reference material (RM) is not merely a compliance document—it is the blueprint for analytical certainty.[1] This guide objectively compares the performance of different RM grades and details the rigorous COA specifications required to ensure data integrity in GLP/GMP environments.

Part 1: Technical Analysis & Nomenclature

Chemical Identity & Nomenclature

The term "Oxamino" is a non-standard synonym often found in commercial catalogs.[1] The scientifically accurate IUPAC designation is Hydroxyimino .[1]

  • Chemical Name: Ethyl 5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 313.35 g/mol [1]

  • Key Structural Features:

    • Ethyl Ester: Susceptible to hydrolysis.[1]

    • Bis-Pyridine Moiety: Two basic nitrogen centers (

      
      ), necessitating buffered HPLC conditions.[1]
      
    • Oxime Group (

      
      ):  Exists as E and Z geometric isomers, which may appear as split peaks in HPLC and NMR.[1]
      
Origin & Significance

This impurity typically arises from the dimerization of 3-pyridylacetic acid derivatives during ester condensation reactions.[1] Its presence must be controlled at stringent levels (<0.10% or <0.15%) in Active Pharmaceutical Ingredients (APIs) per ICH Q3A/Q3B guidelines.[1]

Part 2: Comparative Analysis of Reference Material Grades

Selecting the correct grade of reference material is a risk-based decision.[1] The table below compares the performance and COA data depth for three common alternatives.

Table 1: Performance Comparison of RM Alternatives
FeatureOption A: Primary CRM (ISO 17034) Option B: Secondary Working Standard Option C: Research Grade Chemical
Intended Use Method Validation, Calibration of Secondary Stds.[1]Routine QC Release Testing.[1]Early R&D, Identification only.
Assay Method Mass Balance (HPLC + TGA + KF + ROI) OR qNMR .HPLC vs. Primary Standard.HPLC Area % (Uncorrected).
Uncertainty Explicitly calculated (

).[1]
Derived from precision data.Unknown.
Traceability SI Units (via NIST/BIPM traceable weights/qNMR).[1]Traceable to Primary Standard.[1]None.
Stability Data Monitored & Guaranteed (Expiry Date).Re-test Date only.Not guaranteed.
Risk Level Low (Defensible in audits).[1]Medium (Dependent on Primary).[1]High (Likely to cause OOS results).[1]

Expert Insight: For critical method validation (specificity, linearity, accuracy), Option A or B is mandatory . Using Option C often leads to "false positives" in impurity quantification because the "100% Area" assumption ignores water, salts, and residual solvents, which can constitute 5-15% of the mass in hygroscopic pyridyl compounds.[1]

Part 3: COA Core Requirements & Experimental Protocols

To accept a COA for this specific material, the following tests and specifications must be present.

Identity (Structural Confirmation)
  • 1H-NMR: Must show diagnostic signals:

    • Oxime proton: Broad singlet at

      
       10.5–11.5 ppm (DMSO-
      
      
      
      ).[1]
    • Pyridine protons: Two sets of signals (8 protons total) in the aromatic region (

      
       7.0–8.8 ppm).[1]
      
    • Ethyl group: Quartet (

      
       ~4.0 ppm) and Triplet (
      
      
      
      ~1.1 ppm).[1]
  • Mass Spectrometry (LC-MS):

    
     Da.[1]
    
  • FT-IR: Characteristic bands for Ester C=O (

    
    ) and Oxime C=N (
    
    
    
    ).[1]
Purity & Assay (The "Self-Validating" System)

A robust COA uses a Mass Balance Approach for assay assignment, not just HPLC purity.[1]


[1]
Protocol 1: HPLC Purity (Reverse Phase)
  • Objective: Separate the E/Z oxime isomers and potential hydrolysis degradants.

  • Column: C18 (L1),

    
     (e.g., Agilent Zorbax Eclipse Plus).[1]
    
  • Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0 (Keeps pyridine partially neutral to reduce tailing).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 10% B[1]

    • 20 min: 60% B[1]

    • 25 min: 90% B[1]

    • 30 min: 10% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 260 nm (Pyridine

    
    ).[1]
    
  • Acceptance Criteria: Main peak purity

    
    . Note: Isomers may resolve; integrate both as the active analyte.[1]
    
Protocol 2: Residual Solvents (GC-HS)
  • Solvents to Watch: Ethanol (from esterification), Ethyl Acetate, Pyridine traces.[1]

  • Limit: Must comply with ICH Q3C.

Protocol 3: Water Content (Karl Fischer) [1]
  • Method: Volumetric or Coulometric Titration.[1]

  • Expectation: Pyridyl derivatives are often hygroscopic.[1] Expect 1–5% water.[1]

Part 4: Visualizations

Diagram: Impurity Qualification Workflow

This flowchart illustrates the decision logic for qualifying the Reference Material based on the COA data.

COA_Qualification Start Receive RM: Ethyl 5-Oxamino... Check_Identity 1. Check Identity (NMR, MS, IR matches structure?) Start->Check_Identity Check_Purity 2. Check Chromatographic Purity (HPLC > 95%?) Check_Identity->Check_Purity Match Decision_Fail FAIL: Reject or Repurify Check_Identity->Decision_Fail No Match Check_Assay 3. Verify Assay Calculation (Is Mass Balance used?) Check_Purity->Check_Assay >95% Check_Purity->Decision_Fail <95% Sub_Isomers Note: Check for E/Z Isomer Integration Check_Purity->Sub_Isomers Decision_Pass PASS: Release for Use (Assign Expiry) Check_Assay->Decision_Pass Yes (Corrected) Check_Assay->Decision_Fail No (Area% only)

Caption: Logical workflow for qualifying the Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate reference material upon receipt.

Diagram: Structural Context & Formation

Understanding the chemical connectivity helps in interpreting the NMR signals required in the COA.[1]

Structure_Context Precursor 3-Pyridyl Precursors Reaction Condensation Reaction Precursor->Reaction Impurity Ethyl 5-Oxamino-3,5-di(3-pyridyl)pentanoate (Target Impurity) Reaction->Impurity Features Structural Features: 1. Ethyl Ester (Hydrolysis prone) 2. Bis-Pyridine (Basic) 3. Oxime (Isomerism) Impurity->Features

Caption: Simplified formation pathway and key structural features affecting the analysis of the impurity.

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for Ethyl 5-(hydroxyimino)-3,5-di(pyridin-3-yl)pentanoate (CAS 1076198-10-1).[1] Retrieved from [Link][1]

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • European Medicines Agency (EMA). (2019).[1] Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.[1] Retrieved from [Link][1]

Sources

Comparative Guide: UV-Vis Absorption Maxima of Bis(3-pyridyl) Chromophores

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption properties of bis(3-pyridyl) chromophores. It is designed for researchers in supramolecular chemistry, coordination polymers (MOFs/COFs), and photo-responsive materials.

Executive Summary: The "Meta" Effect in Chromophore Design

Bis(3-pyridyl) derivatives are critical building blocks in supramolecular chemistry. Unlike their linear 4,4'-isomers (para) or chelating 2,2'-isomers (ortho), the 3,3'-isomers (meta) possess a unique geometry that dictates both their assembly (angular/bent linkers) and their electronic properties.

In UV-Vis spectroscopy, the 3-pyridyl linkage interrupts the efficient


-conjugation seen in 4,4'-derivatives, typically resulting in hypsochromic (blue) shifts  and lower molar extinction coefficients (

). This guide characterizes these spectral signatures to aid in ligand identification, purity assessment, and photophysical studies.

Structural Classes & Comparative Optical Data

The absorption profile is heavily dictated by the nature of the linker between the two pyridine rings. The table below summarizes the primary absorption bands (


) for the most common derivatives in solution (typically Acetonitrile or Methanol).
Chromophore ClassLinker Structure

(nm)
Transition AssignmentSpectral Characteristics
3,3'-Bipyridine Single Bond (C-C)240 – 260

Weak conjugation due to steric twisting; resembles pyridine monomer spectra.
Trans-1,2-bis(3-pyridyl)ethylene (3,3'-bpe) Double Bond (C=C)275 – 295

Strong absorption; slightly blue-shifted vs. 4,4'-bpe (~298 nm) due to meta-linkage.
3,3'-Azopyridine (3,3'-AzPy) Azo Group (N=N)~310 – 320~440 – 450


Distinct visible color (yellow/orange). The

band is weak and forbidden but crucial for photoisomerization.
Bis(3-pyridyl)acetylene Triple Bond (C

C)
270 – 290

Rigid rod structure; often shows vibrational fine structure; blue-shifted relative to alkene.
Comparative Analysis: 3,3' (Meta) vs. 4,4' (Para)
  • Conjugation Efficiency: The 4,4'-linkage allows for a "through-conjugation" pathway where electrons can delocalize across the entire N-heterocyclic system. The 3,3'-linkage creates a cross-conjugated or interrupted system, raising the energy of the

    
     transition (shorter wavelength).
    
  • Intensity: 4,4'-isomers generally exhibit higher

    
     values (
    
    
    
    ) compared to 3,3'-isomers.

Factors Influencing Absorption: Mechanistic Insights

A. Solvatochromism

While neutral bis(3-pyridyl) chromophores show moderate solvatochromism, the effect becomes pronounced in polar protic solvents due to Hydrogen bonding with the pyridine nitrogen lone pairs.

  • Trend: Increasing solvent polarity (e.g., Hexane

    
     MeOH) often causes a slight red shift  in 
    
    
    
    bands but a blue shift in
    
    
    bands (stabilization of the ground state lone pair).
B. Protonation and Metal Coordination (Acidochromism)

This is the most dramatic factor. The pyridine nitrogen is a Lewis base (


).
  • Mechanism: Protonation (

    
    ) or metal binding (
    
    
    
    ) lowers the energy of the LUMO (
    
    
    ) more than the HOMO (
    
    
    ), typically reducing the energy gap.
  • Observation:

    • 3,3'-Azopyridine: Protonation causes a significant red shift (bathochromic) of the

      
       band (e.g., 310 nm 
      
      
      
      355+ nm), often changing the solution color from yellow to orange/red.
    • 3,3'-bpe: Coordination to metals (e.g., Ag(I), Zn(II)) in MOFs often shifts the absorption maximum to ~300–320 nm in the solid state.

Experimental Protocols

Protocol 1: Accurate Determination of and

Objective: Determine the molar extinction coefficient to quantify ligand concentration in complex mixtures.

  • Solvent Selection: Use Spectroscopic Grade Acetonitrile (MeCN) (Cutoff < 190 nm). Avoid Acetone (absorbs < 330 nm) or low-grade EtOH (impurities).

  • Stock Solution: Prepare a

    
     M stock solution. Weigh roughly 2-5 mg of the chromophore using a microbalance (
    
    
    
    mg precision).
  • Serial Dilution: Prepare four dilutions ranging from

    
     M to 
    
    
    
    M.
    • Why? To ensure the absorbance (

      
      ) stays within the linear dynamic range of the detector (
      
      
      
      ).
  • Measurement:

    • Baseline correct with pure solvent.

    • Scan range: 200 nm – 600 nm.

    • Scan speed: Medium (approx. 200-400 nm/min) for resolution.

  • Validation: Plot

    
     vs. Concentration (
    
    
    
    ). The slope is
    
    
    (path length).
    
    
    must be
    
    
    .
Protocol 2: Protonation Titration (Acidochromic Shift)

Objective: Assess the responsiveness of the chromophore to pH changes (useful for sensing applications).

  • Preparation: Start with a

    
     M solution of the chromophore in MeCN or MeOH.
    
  • Titrant: Prepare a

    
     M solution of Trifluoroacetic acid (TFA) or HCl in the same solvent.
    
  • Titration Loop:

    • Add 0.5 equivalents of acid.[1]

    • Mix for 30 seconds.

    • Record Spectrum.[2][3]

    • Repeat until no further spectral changes occur (saturation).

  • Data Analysis: Identify Isosbestic Points. The presence of clear isosbestic points confirms a clean two-state transition (Neutral

    
     Protonated) without degradation.
    

Visualization of Mechanistic Pathways

Diagram 1: Electronic Structure & Substituent Effects

This diagram illustrates how structural modifications shift the absorption maximum.

ChromophoreLogic Base Pyridine Monomer (~250 nm) Bipy 3,3'-Bipyridine (Weak Conjugation) ~255 nm Base->Bipy Dimerization (Meta) Alkene 3,3'-bpe (Alkene) (Extended pi-system) ~285 nm Bipy->Alkene + Vinylene Linker (Conjugation++) Azo 3,3'-Azopyridine (n-pi* contribution) ~315 nm + 440 nm Alkene->Azo N=N Substitution (Lone pair interaction) Protonated Protonated Species (ICT Stabilization) Red Shift (>30 nm) Alkene->Protonated + H+ Azo->Protonated + H+ / Metal (LUMO stabilized)

Caption: Logical progression of structural modifications and their impact on absorption wavelength (


).
Diagram 2: Experimental Workflow for Characterization

A self-validating workflow to ensure data integrity during spectral measurement.

ExpWorkflow Start Sample Preparation (Solid Ligand) Solvent Solvent Check (Cutoff < 200nm?) Start->Solvent Dissolve Stock Solution (1 mM) Solvent->Dissolve Pass Dilute Serial Dilution (10-5 M range) Dissolve->Dilute Measure UV-Vis Scan (200-600 nm) Dilute->Measure Check Absorbance < 1.0? Measure->Check Beer Calculate Epsilon (Linear Regression) Check->Beer Yes Fail Dilute Further Check->Fail No (Saturation) Fail->Measure Retry

Caption: Step-by-step workflow for accurate determination of molar extinction coefficients.

References

  • Azopyridine Photophysics

    • Title: Azopyridine: a smart photo- and chemo-responsive substituent for polymers and supramolecular assemblies.
    • Source: Royal Society of Chemistry (RSC), Polymer Chemistry.
    • URL:[Link]

  • Bis(pyridyl)

    • Title: Transition metal-based coordination polymers of bipyridyl-ethylene for sunlight-driven photoc
    • Source: Sustainable Energy & Fuels (RSC).
    • URL:[Link]

  • Isomer Comparison (Crystal & Electronic)

    • Title: Comparing the supramolecular structural features among the symmetrical bis(n-pyridyl)ethylenes.
    • Source: Acta Crystallographica / NIH PubMed Central.
    • URL:[Link]

  • Acidochromic Behavior

    • Title: Contrasting Photochromic and Acidochromic Behaviors of Pyridyl- and Pyrimidylethynyl
    • Source: ACS Omega.
    • URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.